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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to tert-Butyl 5-chloro-1H-indazole-1-carboxylate (CAS: 1337880-35-9)

Executive Summary & Chemical Identity In modern medicinal chemistry, the indazole scaffold is recognized as a privileged pharmacophore, frequently deployed in the design of kinase inhibitors and central nervous system (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern medicinal chemistry, the indazole scaffold is recognized as a privileged pharmacophore, frequently deployed in the design of kinase inhibitors and central nervous system (CNS) modulators. tert-Butyl 5-chloro-1H-indazole-1-carboxylate (CAS: 1337880-35-9) serves as a critical, orthogonally protected building block for synthesizing complex 5-substituted indazole derivatives.

By masking the reactive N1-position with a tert-butoxycarbonyl (Boc) group, chemists can selectively execute transition-metal-catalyzed cross-coupling reactions at the C5-chloride position without competitive catalyst poisoning or unwanted N-arylation.

Quantitative Chemical Data

The following table summarizes the fundamental physicochemical properties of the compound, essential for calculating reaction stoichiometry and designing purification workflows[1].

PropertyValue
Chemical Name tert-Butyl 5-chloro-1H-indazole-1-carboxylate
CAS Number 1337880-35-9
Molecular Formula C₁₂H₁₃ClN₂O₂
Molecular Weight 252.70 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), DMSO; Insoluble in H₂O
Storage Conditions 2-8°C, keep dry and shielded from light

Mechanistic Rationale: The Strategic Role of N1-Boc & C5-Chloro

To understand the utility of this building block, we must examine the causality behind its structural design.

Why N1-Protection? Unprotected 1H-indazoles present a significant challenge in palladium-catalyzed cross-coupling. The free pyrazole NH is highly nucleophilic and can undergo competitive N-arylation (e.g., Chan-Lam or Buchwald reactions). Furthermore, the nitrogen lone pairs can coordinate tightly to palladium, forming stable, inactive Pd-complexes that poison the catalytic cycle. The installation of an electron-withdrawing Boc group at N1 sterically shields the nitrogen and delocalizes its lone pair into the carbonyl system, rendering the indazole core compatible with transition metals[2].

Why the Boc Group? The Boc group is chosen for its orthogonal cleavage profile. It is completely stable to the highly basic conditions often required for Suzuki-Miyaura or Buchwald-Hartwig couplings (e.g., K₂CO₃, Cs₂CO₃). Yet, it can be cleanly and rapidly removed using acidic conditions (TFA in DCM) or, in some microwave-assisted cases, it undergoes convenient in situ thermal deprotection during the cross-coupling itself[2].

Why C5-Chloro? Historically, 5-bromo or 5-iodo indazoles were preferred due to their lower bond dissociation energies, making oxidative addition to Pd(0) facile[3]. However, the 5-chloro derivative is significantly more cost-effective and chemically stable. With the advent of modern, bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or BrettPhos), activating the stronger C-Cl bond is now highly efficient, making 1-Boc-5-chloroindazole an optimal balance of reactivity and economy.

Workflow A 5-chloro-1H-indazole (Starting Material) B Boc2O, DMAP, Et3N (N1-Protection) A->B C tert-Butyl 5-chloro-1H-indazole-1-carboxylate (CAS: 1337880-35-9) B->C D Pd-Catalyzed Cross-Coupling (e.g., Suzuki/Buchwald) C->D E 1-Boc-5-substituted indazole (Intermediate) D->E F TFA / DCM (Deprotection) E->F G 5-substituted-1H-indazole (Target API Scaffold) F->G

Synthetic workflow from 5-chloro-1H-indazole to functionalized API scaffolds.

Experimental Protocols & Self-Validating Workflows

The following protocols are designed as self-validating systems. By incorporating in-process controls (TLC/LCMS tracking) and specific causality for reagent choices, researchers can ensure high-fidelity execution.

Protocol A: Synthesis of tert-Butyl 5-chloro-1H-indazole-1-carboxylate

Objective: Mask the N1 position to prevent catalyst poisoning in downstream steps.

  • Reaction Setup: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 5-chloro-1H-indazole (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Base & Catalyst Addition: Add Triethylamine (Et₃N, 1.5 equiv) followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Causality: Et₃N acts as the primary acid scavenger, while DMAP acts as a highly nucleophilic acyl transfer catalyst, drastically accelerating the Boc-protection.

  • Acylation: Cool the mixture to 0°C using an ice bath. Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) dropwise.

  • Self-Validation (In-Process Control): Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes:EtOAc 4:1). The starting material (lower Rf, UV active) should completely convert to a higher Rf spot (the protected product).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution 0-10% EtOAc in Hexanes) to yield the title compound as a white solid.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination at C5

Objective: Substitute the C5-chloride with a secondary amine to build a functionalized indazole core.

  • Reagent Assembly: To an oven-dried Schlenk tube, add tert-butyl 5-chloro-1H-indazole-1-carboxylate (1.0 equiv), the desired secondary amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv, 4 mol% Pd), XPhos (0.08 equiv), and Cesium Carbonate (Cs₂CO₃, 2.0 equiv).

  • Solvent & Degassing: Add anhydrous 1,4-dioxane (0.1 M). Causality: Oxygen is lethal to Pd(0) species. Degas the suspension by sparging with argon for 15 minutes or using three freeze-pump-thaw cycles.

  • Heating: Seal the tube and heat to 100°C for 12-16 hours. Causality: The high temperature is required to overcome the activation energy barrier of the strong C-Cl bond during the oxidative addition step.

  • Self-Validation (In-Process Control): Analyze an aliquot via LCMS. Look for the disappearance of the starting material mass (m/z 253 [M+H]⁺) and the appearance of the product mass.

  • Workup & Cleavage: Filter the cooled mixture through a pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate. If global deprotection is desired immediately, dissolve the crude intermediate in a 1:1 mixture of TFA/DCM, stir for 2 hours at room temperature, neutralize, and purify via reverse-phase HPLC.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Insertion into C-Cl) Pd0->OA + 1-Boc-5-chloroindazole PdII Pd(II) Aryl Chloride OA->PdII TM Amine Coordination & Deprotonation PdII->TM + Amine, Base PdII_Amido Pd(II) Aryl Amido TM->PdII_Amido - Base-HCl RE Reductive Elimination PdII_Amido->RE RE->Pd0 Catalyst Regeneration Product 5-Amino-Indazole RE->Product

Palladium-catalyzed Buchwald-Hartwig amination cycle for 1-Boc-5-chloroindazole.

Applications in Kinase Inhibitor Development

The indazole scaffold is a highly privileged structure in medicinal chemistry because it effectively mimics the purine ring of adenosine triphosphate (ATP)[3]. This structural mimicry allows indazole derivatives to anchor deeply into the hinge region of various kinase domains via critical hydrogen-bonding interactions involving the N1 and N2 atoms.

By utilizing 1 as a starting material, drug development professionals can rapidly generate libraries of 5-substituted indazoles. These libraries are frequently screened against oncology targets such as Polo-like kinase 4 (PLK4), VEGFR, and various cyclin-dependent kinases (CDKs)[3]. The ability to cleanly functionalize the C5 position via cross-coupling allows for the rapid exploration of structure-activity relationships (SAR) in the solvent-exposed or hydrophobic pockets of the kinase target.

References

  • ChemSrc. "1337880-35-9_CAS号:1337880-35-9_tert-Butyl 5-chloro-1H-indazole-1-carboxylate".
  • BenchChem. "An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole".
  • National Institutes of Health (NIH) / PMC. "Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence".

Sources

Exploratory

Engineering the 5-Chloroindazole Boc-Protected Scaffold: A Strategic Guide for Drug Discovery

Executive Summary The indazole ring system has emerged as a "privileged scaffold" in modern medicinal chemistry, serving as a robust foundation for the development of targeted therapeutics ranging from kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole ring system has emerged as a "privileged scaffold" in modern medicinal chemistry, serving as a robust foundation for the development of targeted therapeutics ranging from kinase inhibitors to central nervous system (CNS) modulators [[1]](). Among its derivatives, the 5-chloroindazole moiety offers unique electronic and steric properties that enhance target binding affinity and pharmacokinetic stability. However, the inherent tautomerism of the indazole core complicates downstream synthetic functionalization. This technical guide explores the causality behind utilizing a tert-butoxycarbonyl (Boc) protecting group to seamlessly engineer 5-chloroindazole scaffolds for advanced drug discovery workflows.

Structural & Electronic Rationale

The Indazole Core as a Bioisostere

Indazoles are highly effective bioisosteres for native biological structures like indoles and phenols. The presence of two adjacent nitrogen atoms within the bicyclic system allows the scaffold to act simultaneously as a hydrogen bond donor and acceptor 1. This dual capacity is critical for anchoring molecules within the hydrophobic pockets of target proteins.

The 5-Chloro Substituent Effect

The introduction of a chlorine atom at the C-5 position fundamentally alters the molecule's physicochemical profile. The electron-withdrawing nature of the halogen modulates the pKa of the N-H bond, while its increased lipophilicity and specific atomic radius allow for precise van der Waals interactions 2. In the design of Spleen Tyrosine Kinase (Syk) inhibitors, for example, the 5-chloroindazole analogue provides an optimal steric fit against the Pro455 residue of the enzyme, leading to vastly improved kinase selectivity and the prevention of unwanted glutathione adduct formation [[3]]().

The Strategic Role of Boc Protection

Overcoming Tautomerism and Regioselectivity

Indazoles exist in a dynamic tautomeric equilibrium between the 1H and 2H forms, which can lead to poor regioselectivity during electrophilic aromatic substitutions or metal-catalyzed cross-couplings 1. Protecting the indazole nitrogen with a Boc group locks the molecule into a single reactive species (typically N-1 under thermodynamic control) 4. Furthermore, the bulky tert-butyl group sterically shields the adjacent N-2 position while increasing the overall solubility of the rigid heterocyclic core in organic solvents.

Mechanism of Boc Protection and Orthogonality

The Boc protection mechanism relies on the nucleophilic attack of the indazole nitrogen onto the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc2O). The resulting tert-butyl carbonate intermediate deprotonates the amine and subsequently decomposes into gaseous carbon dioxide (CO2) and tert-butanol 5. The irreversible release of CO2 provides a powerful thermodynamic driving force for the reaction.

Crucially, the Boc group is orthogonal to many other synthetic manipulations. It is highly resistant to basic hydrolysis and nucleophilic attack, yet it can be cleanly cleaved using mild acids (e.g., Trifluoroacetic acid or HCl), which protonate the carbamate oxygen and trigger fragmentation into a stabilized tert-butyl cation and CO2 [[6]]().

G A Nucleophilic Attack Indazole N to Boc2O B Intermediate Formation tert-Butyl Carbonate A->B C Decarboxylation CO2 Gas Release B->C D Boc-Protected Indazole Stable to Base C->D E Acidic Deprotection TFA/HCl Cleavage D->E

Mechanistic pathway of Boc protection and acidic deprotection.

Experimental Protocols: A Self-Validating System

To ensure high synthetic fidelity, the following step-by-step methodologies detail the protection, functionalization, and subsequent deprotection of the 5-chloroindazole scaffold.

Protocol A: N-Boc Protection of 5-Chloro-1H-indazole

Causality Check: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, accelerating the attack on Boc2O. Running the reaction in a vented system is mandatory to prevent pressure buildup from CO2 evolution 5.

  • Initiation: Dissolve 5-chloro-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) to a 0.2 M concentration under an inert argon atmosphere.

  • Catalysis: Add DMAP (0.1 eq) to the solution to activate the anhydride.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc2O) (1.2 eq) dropwise at 0 °C to control the initial exothermic reaction.

  • Propagation: Allow the reaction mixture to warm to room temperature. Stir for 4-6 hours while monitoring the continuous evolution of CO2 gas.

  • Validation & Isolation: Monitor reaction completion via TLC (Hexanes/EtOAc 8:2). Quench with water, extract with EtOAc, wash the organic layer with brine, dry over MgSO4, and concentrate in vacuo to yield the N-Boc protected intermediate.

Protocol B: C-3 Functionalization via Suzuki-Miyaura Cross-Coupling

Causality Check: The bulky Boc group at N-1 sterically directs functionalization to the C-3 position. When utilizing a pre-halogenated intermediate (e.g., 3-iodo-5-chloro-1-Boc-indazole), the Boc group ensures the core remains soluble and prevents catalyst poisoning by the free amine 7.

  • Preparation: Combine 3-iodo-5-chloro-1-Boc-indazole (1.0 eq), the desired boronic acid derivative (1.5 eq), and Pd(dppf)Cl2 (0.05 eq) in a Schlenk flask.

  • Base Addition: Add aqueous K2CO3 (2.0 M, 3.0 eq) and 1,4-dioxane to achieve a 0.1 M concentration.

  • Reaction: Degas the mixture via freeze-pump-thaw (3 cycles) to remove oxygen. Heat to 80 °C for 12 hours.

  • Workup: Filter the crude mixture through a pad of Celite, extract with EtOAc, and purify via flash chromatography.

Protocol C: Acidic Deprotection of the Boc Group

Causality Check: The Boc group's lability to acid allows for clean removal without disrupting the newly formed C-3 carbon-carbon bonds or the 5-chloro substituent [[6]]().

  • Preparation: Dissolve the Boc-protected functionalized 5-chloroindazole in dichloromethane (DCM).

  • Cleavage: Add trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio at 0 °C to suppress intermolecular side reactions of the tert-butyl cation.

  • Completion: Stir for 2 hours at room temperature until gas evolution ceases.

  • Isolation: Concentrate under reduced pressure. Neutralize the residual acid with saturated NaHCO3, extract with DCM, and dry to yield the active 1H-indazole pharmacophore.

G Start 5-Chloro-1H-indazole Boc Boc Protection (Boc2O, DMAP) Start->Boc N-1 Shielding Funct C-3 Functionalization (Suzuki Coupling) Boc->Funct Directing Group Deprot Boc Deprotection (TFA or HCl) Funct->Deprot Orthogonal Cleavage Target Target Binding (Kinases, 5-HT2) Deprot->Target Active Pharmacophore

Workflow of Boc-protected 5-chloroindazole in drug discovery.

Pharmacological Applications and Quantitative Data

The 5-chloroindazole scaffold has demonstrated profound efficacy across multiple therapeutic domains, heavily relying on the Boc-protection strategy for successful synthesis.

Kinase Inhibition (Syk and VEGFR)

The indazole core is a proven hinge-binding motif for the ATP-binding pocket of protein kinases 1. In the development of Spleen Tyrosine Kinase (Syk) inhibitors, the 5-chloro substitution was computationally modeled and experimentally verified to provide an optimal van der Waals fit against Pro455. This specific interaction resulted in superior in vitro potency, vastly improved kinase selectivity, and the elimination of reactive glutathione adduct formation compared to non-chlorinated analogs 3.

Serotonin Receptor (5-HT2) Agonists

Recent neuropharmacological studies evaluating indazole analogs of 5-MeO-DMT (a potent psychedelic tryptamine) revealed that the 5-chloroindazole derivative exhibits highly distinct functional activity profiles. While certain acyclic 5-chloroindazole derivatives showed no appreciable 5-HT2A functional activity up to 10 μM, the scaffold serves as a critical baseline for understanding structure-activity relationships (SAR) in 5-HT receptor subtype selectivity 8.

Table 1: Comparative Pharmacological Data of Indazole Derivatives
Compound / ScaffoldPrimary TargetActivity MetricKey Structural FeatureRef
5-Chloroindazole Analogue Syk KinaseHigh Potency (In vitro)Optimal van der Waals fit at Pro455[]()
Indazole Core (Pazopanib) VEGFR / PDGFRIC50 in low nM rangeATP-binding pocket hinge motif1
5-Chloroindazole Tryptamine 5-HT2A Receptor>10 μM (Inactive)5-Cl substitution on acyclic chain
5-Bromoindazole (VU6067416) 5-HT2 ReceptorsHigh PotencyLow predicted hepatic clearance8

Conclusion

The integration of a 5-chloro substituent onto the indazole ring, coupled with strategic Boc protection, provides medicinal chemists with a highly versatile, stable, and reactive scaffold. By mastering the causality behind the protection-deprotection mechanics and leveraging the unique steric and electronic profile of the 5-chloro moiety, researchers can efficiently navigate the complex landscape of SAR optimization, accelerating the translation of novel chemical entities into viable clinical candidates.

References

  • Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines - ResearchGate. Available at: [Link]

  • Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. Available at: [Link]

  • Methods for preparing indazole compounds (WO2006048745A1) - Google Patents.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism - Total Synthesis. Available at:[Link]

  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - ACS Medicinal Chemistry Letters. Available at: [Link]

  • Pyrrolopyrazines as Selective Spleen Tyrosine Kinase Inhibitors - ACS Publications. Available at: [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of tert-Butyl 5-chloro-1H-indazole-1-carboxylate

Executive Summary Indazoles are privileged pharmacophores in medicinal chemistry, frequently embedded in kinase inhibitors, anti-inflammatory agents, and CNS-active drugs. However, the native indazole core presents synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indazoles are privileged pharmacophores in medicinal chemistry, frequently embedded in kinase inhibitors, anti-inflammatory agents, and CNS-active drugs. However, the native indazole core presents synthetic challenges due to its inherent 1H/2H tautomerism, which complicates regioselective functionalization. The compound tert-butyl 5-chloro-1H-indazole-1-carboxylate (CAS: 1337880-35-9) serves as a critical building block that elegantly solves this issue[1]. By masking the N1 position with a tert-butyloxycarbonyl (Boc) group, researchers can lock the tautomeric equilibrium, thereby directing highly specific downstream modifications—such as C3-halogenation and transition-metal-catalyzed cross-couplings—critical for drug discovery pipelines.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this intermediate is essential for reaction planning, particularly regarding solubility and stoichiometric calculations.

PropertyValue
Chemical Name tert-Butyl 5-chloro-1H-indazole-1-carboxylate
CAS Number 1337880-35-9
Molecular Formula C₁₂H₁₃ClN₂O₂
Molecular Weight 252.70 g/mol
SMILES CC(C)(C)OC(=O)N1N=CC2=C1C=CC(Cl)=C2
Physical Form Solid (typically white to pale yellow)

Data aggregated from authoritative chemical databases[1][2].

Mechanistic Causality: Tautomerism and N1-Protection

Unprotected 5-chloro-1H-indazole exists in a dynamic equilibrium between its 1H and 2H tautomers. When subjected to electrophilic aromatic substitution (SEAr) or cross-coupling without protection, this duality leads to poor solubility, regiochemical ambiguity, and complex mixtures of N1/N2 substituted byproducts.

The introduction of a Boc group at the N1 position is not merely a protective measure; it is a regioselective directing strategy. The synthesis utilizes di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP)[3].

The Causality of the Reagents:

  • DMAP as a Nucleophilic Catalyst: DMAP attacks Boc₂O to form a highly reactive N-Boc-pyridinium intermediate. This lowers the activation energy required for the transfer of the bulky Boc group to the indazole nitrogen.

  • Regioselectivity (N1 vs. N2): While both N1 and N2 are potential nucleophilic sites, N1-protection is thermodynamically and kinetically favored. Formation of the 2H-isomer disrupts the 10π-electron aromatic system of the benzenoid ring. Furthermore, the immense steric bulk of the tert-butyl group experiences severe steric clash at the N2 position, heavily biasing the reaction trajectory toward the less hindered N1 position.

G Start 5-Chloro-1H-indazole (Tautomeric Mixture) Reagents Boc2O + DMAP (cat.) in DCM/MeCN Start->Reagents Addition Intermediate DMAP-Boc Active Complex Reagents->Intermediate Activation Product tert-Butyl 5-chloro-1H-indazole-1-carboxylate (Regioselective N1-Protection) Intermediate->Product Kinetic & Thermodynamic Preference Byproduct N2-Boc Isomer (Sterically Hindered) Intermediate->Byproduct Disfavored Pathway

Fig 1. Mechanistic pathway of regioselective N1-Boc protection of 5-chloro-1H-indazole.

Experimental Protocol: Regioselective N1-Boc Protection

The following step-by-step methodology is designed as a self-validating system, ensuring that researchers can verify the success of the reaction at multiple stages without relying solely on post-reaction LC-MS[3].

Step 1: Reagent Preparation Dissolve 5-chloro-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) or acetonitrile (MeCN) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the moisture-induced hydrolysis of Boc₂O into tert-butanol and CO₂, which would alter the stoichiometry and stall the reaction.

Step 2: Catalyst Addition Add DMAP (0.1 eq) to the stirring solution. Causality: A catalytic amount is sufficient to drive the cycle; excess DMAP complicates the aqueous workup and can lead to unwanted side reactions.

Step 3: Electrophile Addition Cool the reaction flask to 0 °C using an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dropwise. Self-Validation: The evolution of CO₂ gas bubbles serves as a visual indicator of the active complex formation. Cooling controls the exothermic nature of this step.

Step 4: Reaction Monitoring Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Self-Validation: Monitor reaction progress via Thin-Layer Chromatography (TLC) using a Hexanes/EtOAc (3:1) solvent system. The highly polar NH-indazole (low Rf) will be consumed, replaced by a distinct, less polar spot (higher Rf), confirming successful N-protection.

Step 5: Quench and Workup Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 0.1 M HCl. Causality: The mild acid wash selectively protonates and removes residual DMAP into the aqueous phase without cleaving the acid-sensitive Boc group. Finally, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Downstream Applications in Drug Discovery

Once the N1 position is secured, the electronic landscape of the indazole ring is altered. The C3 position becomes highly activated for electrophilic attack.

A prime example of this utility is C3-halogenation. Reacting tert-butyl 5-chloro-1H-indazole-1-carboxylate with an iodinating agent (such as N-iodosuccinimide, NIS, or I₂/KOH) yields tert-butyl 5-chloro-3-iodo-1H-indazole-1-carboxylate (CAS: 2839736-48-8)[4].

This iodo-intermediate is a highly versatile handle for transition-metal catalysis. Researchers routinely subject it to Suzuki-Miyaura or Sonogashira cross-coupling reactions to install diverse aryl, heteroaryl, or alkynyl pharmacophores at the C3 position. Following functionalization, the Boc group is quantitatively cleaved under acidic conditions (e.g., Trifluoroacetic acid in DCM) to restore the native indazole NH, which is often a mandatory hydrogen-bond donor for interacting with target protein kinase hinge regions.

G N1Boc tert-Butyl 5-chloro-1H-indazole-1-carboxylate C3Iodination C3-Iodination (e.g., NIS) N1Boc->C3Iodination SEAr C3IodoProd tert-Butyl 5-chloro-3-iodo-1H-indazole-1-carboxylate (CAS: 2839736-48-8) C3Iodination->C3IodoProd High Yield Suzuki Suzuki-Miyaura Coupling (Pd cat., R-B(OH)2) C3IodoProd->Suzuki Cross-Coupling FinalProd 3-Substituted 5-chloro-1H-indazole (Drug Scaffold) Suzuki->FinalProd Deprotection & Functionalization

Fig 2. Downstream functionalization utilizing the N1-Boc protected indazole scaffold.

References

  • Molport Database. "tert-butyl 5-chloro-1H-indazole-1-carboxylate | 1337880-35-9". Molport. [Link]

  • ChemSrc Database. "1337880-35-9_CAS:1337880-35-9_tert-Butyl 5-chloro-1H-indazole-1-carboxylate". ChemSrc. [Link]

  • Ludwig-Maximilians-Universität München. "New Preparations and Reactions of Organometallic Reagents for the Functionalization of Aromatics and Heteroaromatics (Synthesis of tert-butyl 1H-indazole-1-carboxylate)". LMU Electronic Theses.[Link]

Sources

Exploratory

Introduction: The Privileged Indazole Scaffold and the Rise of 5-Chloroindazole

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Chloroindazole Derivatives as Selective Estrogen Receptor β Modulators The indazole nucleus, a bicyclic aromatic system composed of a benzene...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Chloroindazole Derivatives as Selective Estrogen Receptor β Modulators

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a cornerstone scaffold in modern medicinal chemistry.[1] Its structural rigidity and versatile substitution points have allowed for the development of numerous compounds with a wide array of pharmacological activities, including antitumor, anti-inflammatory, and anti-HIV properties.[1] Within this important class of heterocycles, 5-chloroindazole has emerged as a particularly valuable starting point for the design of highly selective ligands for specific biological targets.

This guide provides a detailed examination of the structure-activity relationship (SAR) of 5-chloroindazole derivatives, with a primary focus on their development as selective Estrogen Receptor β (ERβ) modulators. ERβ has been identified as a promising therapeutic target for neurodegenerative and autoimmune diseases, most notably Multiple Sclerosis (MS), due to its critical role in promoting neuroprotection, modulating the immune response, and driving the remyelination of damaged neurons.[2][3][4] We will explore how systematic chemical modifications to the 5-chloroindazole core influence biological activity, selectivity, and pharmacokinetic properties, thereby providing a comprehensive roadmap for researchers and drug development professionals in the field.

The Therapeutic Rationale: Targeting Estrogen Receptor β with 5-Chloroindazole

Estrogen receptors exist in two primary subtypes, ERα and ERβ, which often have different, and sometimes opposing, physiological functions.[2] While ERα is heavily involved in reproductive tissues, ERβ is more broadly expressed, including in the central nervous system (CNS).[2] This differential expression makes ERβ an attractive target for therapeutic intervention in CNS disorders, as selective activation can harness the neuroprotective and anti-inflammatory benefits of estrogen signaling while avoiding the undesirable side effects associated with broad estrogenic activity.[5]

The parent compound, chloroindazole (IndCl), was identified as a highly selective ERβ ligand that demonstrated significant promise in preclinical models of MS.[6] It was shown to promote the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelin-producing oligodendrocytes and to reduce the production of inflammatory cytokines within the CNS.[6][7] These initial findings established the 5-chloroindazole scaffold as a premier platform for developing next-generation ERβ-targeted therapies and catalyzed extensive SAR studies to optimize its therapeutic potential.

Dissecting the Core Structure-Activity Relationship

The optimization of the 5-chloroindazole scaffold has centered on balancing high-affinity, selective ERβ binding with favorable drug-like properties, including metabolic stability and CNS penetration. Research has revealed that specific substitutions on a phenyl ring appended to the indazole core are critical determinants of the overall biological and pharmacokinetic profile.

Key Structural Modifications and Their Impact on Activity

Systematic screening of novel analogues led to the identification of two lead candidates, K102 (IndCl-o-Methyl) and K110 (IndCl-o-OH) , which demonstrated superior or equivalent biological activity compared to the parent compound (K101 or IndCl ) but with significantly improved pharmacokinetic profiles.[2][5][8] Another key analogue, IndCl-o-Chloro , also showed potent activity.[6]

The crucial insight from these studies is that small, electron-donating or halogen substitutions at the ortho position of the phenyl ring maintain the high ERβ selectivity and remyelinating activity while enhancing drug-like properties essential for clinical translation.

SAR_Flow cluster_Discovery Discovery & Synthesis cluster_Screening Screening & Selection cluster_Validation Preclinical Validation Parent Parent Compound 5-Chloroindazole (IndCl/K101) Analogs Generation of Analogues (e.g., K102, K110) Parent->Analogs Backbone Modification InVitro In Vitro Screening (OL Differentiation Assay) Analogs->InVitro Selection Lead Candidate Selection InVitro->Selection High Potency InVivo In Vivo Efficacy (EAE, Cuprizone Models) Selection->InVivo PK_ADME Pharmacokinetic Profiling (ADME, Brain Penetration) Selection->PK_ADME InVivo->PK_ADME Correlate Efficacy with Exposure

Quantitative SAR Data Summary

The following table summarizes the key data for the parent compound and its optimized analogues, highlighting the improvements in selectivity, pharmacokinetics, and efficacy.

Parameter K101 (IndCl) K102 (IndCl-o-Methyl) K110 (IndCl-o-OH)
ERβ/ERα Binding Selectivity Ratio High65[8]48[8]
Human Microsome Stability (t½) N/A87 min[2]51 min[2]
Human Hepatocyte Stability (t½) N/A20 min[2]110 min[2]
CYP Inhibition (at 10 µM) N/AAll ≤50% except 3A4T (77%)[2]All <50% except 1A2 (52%)[2]
Bioavailability (%F, Oral) N/A40%[2]30%[2]
Brain/Plasma Ratio (Oral) N/A46%[2]46%[2]
Brain Retention (t½, Oral) N/A4.8 h[2]7.4 h[2]
Oligodendrocyte Differentiation Effective[6]Concentration-dependent increase[2]Concentration-dependent increase[2]
In Vivo Remyelination (Cuprizone) Effective[6]Significant increase vs. vehicle[2]Significant increase vs. vehicle[2]
Immunomodulation Reduces IFN-γ, CXCL10[6]Reduces pro-inflammatory cytokines[8]Reduces pro-inflammatory cytokines[8]

The Mechanism of Action: ERβ-Mediated Signaling

The therapeutic effects of 5-chloroindazole derivatives are driven by their ability to selectively activate ERβ, which in turn initiates non-classical signaling cascades crucial for CNS repair and immune homeostasis. Upon binding, the ligand-receptor complex modulates gene expression and cellular pathways that lead to two primary outcomes:

  • Enhanced Remyelination : Activation of pathways like PI3K/Akt/mTOR in oligodendrocyte progenitor cells (OPCs) promotes their differentiation into mature, myelin-producing oligodendrocytes.[2] This directly addresses the demyelination that is a hallmark of MS.

  • Immunomodulation : The compounds suppress the production of pro-inflammatory cytokines such as IFN-γ, IL-17, and CXCL10, while upregulating factors like CXCL1, which is associated with developmental oligodendrogenesis.[6] This shifts the immune environment from a destructive, inflammatory state to one that is permissive for repair.

Signaling_Pathway cluster_effects Downstream Cellular Effects Ligand 5-Chloroindazole Derivative (K102/K110) ERb Estrogen Receptor β (ERβ) Ligand->ERb Selective Binding & Activation Oligo OPC Differentiation to Mature Oligodendrocytes ERb->Oligo PI3K/Akt/mTOR Pathway Immune Reduced Pro-inflammatory Cytokines (IFN-γ, IL-17) ERb->Immune Modulation of Immune Response Myelin Enhanced Myelination & Axon Repair Oligo->Myelin Neuroprotection Neuroprotection & Functional Recovery Myelin->Neuroprotection Immune->Neuroprotection

Essential Experimental Protocols

The validation of the SAR for 5-chloroindazole derivatives relies on a series of robust in vitro and in vivo assays. The following protocols represent the core methodologies used in the field.

Protocol 1: In Vitro Oligodendrocyte Differentiation Assay

This assay directly measures the capacity of a compound to promote the maturation of myelin-producing cells.

  • Cell Culture : Isolate primary oligodendrocyte progenitor cells (OPCs) from neonatal mouse cortexes.

  • Plating : Plate OPCs on poly-D-lysine coated plates in a growth medium.

  • Treatment : After 24-48 hours, switch to a differentiation medium and treat the cells with the test compound (e.g., K102, K110 at 10 nM and 100 nM) or a vehicle control.[2]

  • Incubation : Culture the cells for 72-96 hours to allow for differentiation.

  • Immunocytochemistry : Fix the cells and perform immunostaining for Myelin Basic Protein (MBP), a marker for mature oligodendrocytes.

  • Analysis : Quantify the number of MBP-positive cells relative to the total number of cells (e.g., DAPI-stained nuclei). A significant, concentration-dependent increase in MBP+ cells indicates pro-myelinating activity.[2]

Protocol 2: In Vivo Efficacy Assessment in the EAE Mouse Model

Experimental Autoimmune Encephalomyelitis (EAE) is the most common animal model for MS, mimicking the inflammatory and demyelinating aspects of the disease.[8]

  • Induction : Induce EAE in female C57BL/6 mice by immunization with MOG₃₅₋₅₅ peptide emulsified in Complete Freund's Adjuvant, followed by injections of pertussis toxin.

  • Clinical Scoring : Monitor mice daily for clinical signs of disease, typically on a scale of 0 (no signs) to 5 (moribund).

  • Treatment : Upon disease onset (e.g., clinical score of 1), begin daily administration of the test compound (e.g., K102 at 5 mg/kg, subcutaneously) or vehicle.[2]

  • Histopathology : Analyze spinal cord sections for demyelination (e.g., using Luxol Fast Blue stain) and immune cell infiltration (e.g., CD45+ staining).

  • Immunological Analysis : Re-stimulate splenocytes with MOG₃₅₋₅₅ peptide ex vivo and measure cytokine levels in the supernatant to assess the peripheral immune response.[8]

EAE_Workflow Start Induce EAE in Mice (MOG Peptide) Monitor Monitor for Disease Onset (Clinical Scoring) Start->Monitor Treatment Initiate Daily Treatment (Vehicle vs. Compound) Monitor->Treatment Treatment->Monitor Endpoint Study Endpoint (Day 25-30) Treatment->Endpoint Analysis Tissue Collection & Analysis (Histology, Cytokines) Endpoint->Analysis

Conclusion and Future Perspectives

The structure-activity relationship of 5-chloroindazole has been systematically elucidated, yielding potent, selective, and orally bioavailable ERβ modulators with significant therapeutic potential for demyelinating diseases like Multiple Sclerosis. The key SAR insight is that small ortho-substitutions (e.g., methyl, hydroxyl, chloro) on an appended phenyl ring preserve or enhance the desired remyelinating and immunomodulatory activities while dramatically improving the pharmacokinetic profile necessary for a successful CNS drug.[2][6]

Compounds like K102 and K110 represent a new class of therapeutics that simultaneously address both the neurodegenerative and inflammatory components of MS.[3][8] Their favorable safety and efficacy profiles in robust preclinical models provide compelling evidence to advance these molecules toward clinical development.[2]

Future work in this area will likely focus on further refining the ADME properties of the scaffold, exploring additional substitution patterns to fine-tune activity, and ultimately, translating these promising preclinical findings into human clinical trials to offer a novel, disease-modifying therapy for patients suffering from MS and other debilitating neuroinflammatory conditions.

References

  • Mishra, S., Luo, F., et al. (2025). Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery. Scientific Reports.
  • ResearchGate. (2026).
  • Multiple Sclerosis News Today. (2019).
  • Spence, R. D., et al. (2019). Analogues of ERβ ligand chloroindazole exert immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis. PubMed.
  • QxMD. (2025).
  • Talha, N., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Muro, A., et al. (2013). 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii. Experimental Parasitology.
  • PubMed. (2025).
  • Chen, D., et al. (2017). Pharmacokinetics of Marine-Derived Drugs. Marine Drugs.

Sources

Foundational

Technical Whitepaper: Chemical Properties and Synthetic Utility of tert-Butyl 5-chloro-1H-indazole-1-carboxylate

Executive Summary In modern drug discovery, the indazole scaffold is a privileged bioisostere for indoles and benzimidazoles, frequently deployed in the design of highly selective kinase inhibitors. tert-Butyl 5-chloro-1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the indazole scaffold is a privileged bioisostere for indoles and benzimidazoles, frequently deployed in the design of highly selective kinase inhibitors. tert-Butyl 5-chloro-1H-indazole-1-carboxylate (CAS: 1337880-35-9)[1] serves as a critical, advanced building block in this domain. The 5-chloro substituent provides a lipophilic vector for structure-activity relationship (SAR) exploration, while the N1-tert-butyloxycarbonyl (Boc) protecting group fundamentally alters the physicochemical and electronic properties of the core.

This technical guide provides an in-depth analysis of the compound's chemical properties, the mechanistic rationale behind its synthesis, and validated protocols for its application and deprotection in complex pharmaceutical workflows.

Physicochemical Profiling

Understanding the baseline quantitative data of tert-butyl 5-chloro-1H-indazole-1-carboxylate is essential for predicting its behavior in organic solvents and chromatographic systems. The masking of the N1-proton eliminates a key hydrogen bond donor, significantly increasing the molecule's lipophilicity and organic solubility compared to the unprotected parent indazole.

PropertyValue
Chemical Name tert-Butyl 5-chloro-1H-indazole-1-carboxylate
CAS Registry Number 1337880-35-9[1]
Molecular Formula C12H13ClN2O2[1]
Molecular Weight 252.70 g/mol
Hydrogen Bond Donors 0 (N1 is masked by the Boc group)
Hydrogen Bond Acceptors 3 (N2, Carbamate C=O, Carbamate C-O-C)
Topological Polar Surface Area ~46.5 Ų
Physical State Solid (Standard ambient temperature and pressure)

Mechanistic Chemistry: The Strategic Role of N1-Boc Protection

The unprotected 1H-indazole system presents significant challenges during late-stage functionalization. The NH group is a strong hydrogen bond donor that can poison transition-metal catalysts (e.g., Palladium in Suzuki or Buchwald-Hartwig couplings) or undergo competitive, undesired N-alkylation/arylation[2].

Installing the Boc group at the N1 position achieves three mechanistic imperatives:

  • Chemoselectivity: It acts as a steric and electronic shield, directing electrophilic or organometallic reagents exclusively to the carbon framework (typically the C3 position).

  • Regioselectivity (N1 vs. N2): While indazoles can tautomerize, protection under standard thermodynamic conditions (using DMAP) overwhelmingly favors the N1-isomer. This is because N1-protection preserves the full aromaticity of the benzenoid ring, whereas N2-protection forces the system into a higher-energy quinonoid-like state.

  • Electronic Modulation: The strongly electron-withdrawing nature of the carbamate carbonyl pulls electron density away from the indazole core. This deactivation prevents over-reaction during electrophilic aromatic substitutions (e.g., halogenation at C3).

Validated Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that researchers can track reaction progress through physical and analytical in-process controls (IPCs).

Protocol A: Synthesis via N1-Boc Protection

Objective: Synthesize tert-butyl 5-chloro-1H-indazole-1-carboxylate from 5-chloro-1H-indazole with high regioselectivity.

  • Initiation: Suspend 5-chloro-1H-indazole (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of Boc anhydride into tert-butanol and CO2.

  • Catalytic Activation: Add triethylamine (TEA, 1.5 equiv) followed by 4-dimethylaminopyridine (DMAP, 0.1 equiv).

    • Causality: The indazole N1 is a poor nucleophile. DMAP acts as a nucleophilic catalyst, attacking Boc2O to form a highly electrophilic N-Boc-pyridinium intermediate, which rapidly transfers the Boc group to the indazole.

  • Reagent Introduction: Add Di-tert-butyl dicarbonate (Boc2O, 1.2 equiv) dropwise at 0 °C.

    • Causality: The reaction is exothermic. Cooling controls the rate of CO2 gas evolution[3] and kinetically suppresses the formation of the N2-isomer.

  • Propagation & Self-Validation: Allow the reaction to warm to room temperature.

    • Validation Check: Active effervescence (CO2 bubbling) indicates reaction progression. The reaction is complete when gas evolution ceases and Thin Layer Chromatography (TLC; Hexane/EtOAc 8:2) shows the complete consumption of the polar starting material, replaced by a faster-eluting, UV-active product spot.

  • Quench & Isolation: Wash the organic phase sequentially with saturated aqueous NaHCO3, 0.1 M HCl, and brine. Dry over anhydrous Na2SO4 and concentrate in vacuo.

Protocol B: Chemoselective Deprotection Strategies

Removing the Boc group is a necessary late-stage step to reveal the active pharmaceutical ingredient (API). Depending on the substrate's sensitivity, three distinct causal pathways can be employed:

  • Standard Acidic Cleavage (TFA/DCM): Dissolve the intermediate in a 4:1 mixture of DCM and Trifluoroacetic Acid (TFA). The acid protonates the carbamate, triggering fragmentation into a tert-butyl cation and carbamic acid, which rapidly decarboxylates[3].

    • Validation Check: Vigorous CO2 evolution. Warning: Must be performed in a vented system to prevent catastrophic pressure build-up[3].

  • Mild Electrophilic Cleavage (Oxalyl Chloride): For molecules with highly acid-labile functional groups, treating the substrate with oxalyl chloride in methanol at room temperature for 1–4 hours provides a mild alternative, achieving high yields without strong acids[4].

  • Continuous Flow Thermal Deprotection: To avoid chemical reagents and aqueous workups entirely, a methanolic solution of the substrate can be pumped through a continuous flow reactor at 150 °C (30-minute residence time). This thermolytic approach is highly efficient for scale-up and prevents the "foaming-out" issues associated with off-gassing in batch reactors[5].

Synthetic Workflow & Logical Relationships

The diagram below illustrates the strategic insertion and removal of the Boc group within a standard drug discovery workflow, highlighting the physical transformations at each node.

Workflow SM 5-chloro-1H-indazole (Starting Material) Reagents Boc2O, DMAP (cat.), TEA DCM, 0°C to RT SM->Reagents Intermediate tert-Butyl 5-chloro-1H- indazole-1-carboxylate (CAS: 1337880-35-9) Reagents->Intermediate + CO2 Effervescence Func C3-Functionalization (e.g., Suzuki Coupling, Halogenation) Intermediate->Func N1-Masked / Directed Reactivity Deprotect Deprotection (TFA/DCM, Oxalyl Chloride, or Thermal) Func->Deprotect API Target Indazole API (Drug Candidate) Deprotect->API - Isobutylene - CO2 Gas

Figure 1: Synthetic workflow utilizing tert-butyl 5-chloro-1H-indazole-1-carboxylate in drug design.

References

  • Molport.tert-butyl 5-chloro-1H-indazole-1-carboxylate | 1337880-35-9.
  • ACS Publications.Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • RSC Publishing.Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • J&K Scientific LLC.BOC Protection and Deprotection.
  • Google Patents.WO2006048745A1 - Methods for preparing indazole compounds.

Sources

Exploratory

Rational Design, Synthesis, and Evaluation of 5-Chloroindazole Derivatives as Potent VEGFR-2 Tyrosine Kinase Inhibitors

Executive Summary & Rationale Tumor-induced angiogenesis is a critical bottleneck in cancer metastasis and proliferation. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of this pro-an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Tumor-induced angiogenesis is a critical bottleneck in cancer metastasis and proliferation. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of this pro-angiogenic signaling cascade. While several FDA-approved VEGFR-2 inhibitors exist (e.g., Sorafenib, Pazopanib), clinical resistance and off-target cardiotoxicity necessitate the development of next-generation scaffolds 1.

This technical guide details the rational design, step-by-step synthesis, and biological validation of a novel class of Type II VEGFR-2 inhibitors utilizing a 5-chloro-1H-indazole core.

The Causality of Scaffold Selection: Why 5-Chloroindazole?

The design of these inhibitors is rooted in the structural biology of the VEGFR-2 ATP-binding pocket 2:

  • Hinge Region Binding: The 1H-indazole core acts as a purine bioisostere. The N1 and N2 atoms of the indazole ring serve as a critical hydrogen bond donor/acceptor pair, interacting directly with the backbone amide of Cys919 in the hinge region.

  • Hydrophobic Pocket I (Back Pocket): The 5-position of the indazole is perfectly vectored toward a deep, lipophilic sub-pocket gated by the DFG (Asp-Phe-Gly) motif. Substituting this position with a chlorine atom (5-chloro) serves two purposes:

    • Steric Fill & Lipophilicity: Chlorine perfectly fills the van der Waals radii of this pocket (interacting with Val899 and Ile1025).

    • Halogen Bonding: The electron-deficient equatorial belt (σ-hole) of the chlorine atom can form a highly stabilizing halogen bond with the backbone carbonyl of neighboring residues, drastically increasing the inhibitor's residence time.

Synthetic Strategy and Workflow

To construct the target Type II inhibitor (a 1-(4-((5-chloro-1H-indazol-3-yl)amino)phenyl)-3-phenylurea derivative), we employ a convergent three-step synthetic route.

Synthetic_Workflow SM 2-Fluoro-5-chlorobenzonitrile Hydrazine Hydrazine Hydrate (110°C, 12h) SM->Hydrazine Int1 3-Amino-5-chloro-1H-indazole Hydrazine->Int1 Coupling Buchwald-Hartwig Cross-Coupling Int1->Coupling Int2 Diaryl Amine Intermediate Coupling->Int2 Urea Isocyanate Addition (DCM, RT) Int2->Urea Product Lead VEGFR-2 Inhibitor Urea->Product

Fig 1. Synthetic workflow for 5-chloroindazole-based VEGFR-2 inhibitors.

Self-Validating Experimental Protocols

As a standard of practice, every chemical transformation must be treated as a self-validating system. Proceeding to the next step without confirming In-Process Controls (IPCs) leads to compounding errors and uninterpretable SAR data 3.

Step 1: Synthesis of 3-Amino-5-chloro-1H-indazole

Mechanistic Rationale: The strong nucleophile hydrazine attacks the electron-deficient carbon bearing the fluorine atom via an SN​Ar mechanism. Subsequent intramolecular cyclization onto the ortho-nitrile carbon yields the indazole core.

  • Procedure: To a solution of 2-fluoro-5-chlorobenzonitrile (10.0 g, 64.3 mmol) in absolute ethanol (100 mL), add hydrazine hydrate (80% aqueous, 15.6 mL, 321.5 mmol). Reflux the mixture at 110°C for 12 hours. Cool the reaction to room temperature and concentrate under reduced pressure. Resuspend the residue in ice-cold water, filter the resulting precipitate, and wash with cold water to afford the product as an off-white solid.

  • Self-Validation (IPC):

    • IR Spectroscopy: Confirm the complete disappearance of the sharp C≡N stretch at ~2230 cm⁻¹.

    • LC-MS: Confirm the appearance of the [M+H]+ peak at m/z 168.0.

Step 2: Buchwald-Hartwig Cross-Coupling

Mechanistic Rationale: The 3-amino group of the indazole is poorly nucleophilic due to lone-pair delocalization into the aromatic ring. Palladium catalysis, specifically utilizing the large bite-angle ligand Xantphos, facilitates oxidative addition and forces the challenging reductive elimination step to yield the diarylamine.

  • Procedure: In an oven-dried Schlenk flask under argon, combine 3-amino-5-chloro-1H-indazole (5.0 g, 29.8 mmol), 1-bromo-4-nitrobenzene (6.0 g, 29.8 mmol), Cs2​CO3​ (14.5 g, 44.7 mmol), Pd2​(dba)3​ (0.54 g, 0.6 mmol), and Xantphos (0.69 g, 1.2 mmol). Add anhydrous 1,4-dioxane (50 mL) and degas via three freeze-pump-thaw cycles. Heat the mixture at 100°C for 16 hours. Filter through Celite, concentrate, and purify via flash chromatography (Hexane:EtOAc 7:3). Note: The nitro group is subsequently reduced to an amine using Pd/C and H2​ gas.

  • Self-Validation (IPC):

    • TLC: Monitor the disappearance of the indazole starting material ( Rf​ = 0.4 in Hexane:EtOAc 1:1).

    • 1H NMR (DMSO-d6): Confirm the presence of the bridging secondary amine proton (singlet, ~9.2 ppm).

Step 3: Urea Formation (Final Inhibitor Assembly)

Mechanistic Rationale: Isocyanates are highly electrophilic. The nucleophilic attack of the newly formed aniline intermediate on the isocyanate carbon forms the urea linkage. DCM is used as an aprotic solvent to prevent the competitive reaction of the isocyanate with water, which would yield a symmetric urea byproduct.

  • Procedure: To a stirred solution of the reduced diarylamine intermediate (1.0 eq) in anhydrous DCM (0.1 M) at 0°C, add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. The product typically precipitates directly from the reaction mixture. Filter and wash with cold DCM.

  • Self-Validation (IPC):

    • HPLC: Ensure purity >98% before biological testing.

    • 1H NMR: Confirm the appearance of two distinct urea NH protons (typically between 8.5 - 9.5 ppm).

Biological Evaluation & Structure-Activity Relationship (SAR)

To validate the hypothesis that the 5-chloro substitution is critical for potency, a focused library was synthesized altering only the 5-position of the indazole core. The compounds were evaluated using a standard ADP-Glo Kinase Assay for VEGFR-2, and a phenotypic HUVEC (Human Umbilical Vein Endothelial Cell) proliferation assay 4.

Quantitative SAR Data Summary
Compound IDIndazole Substitution (C5)VEGFR-2 Kinase IC₅₀ (nM)HUVEC Proliferation IC₅₀ (nM)
1a -H (Unsubstituted)45.2 ± 3.1120.5 ± 8.4
1b -F (Fluoro)18.4 ± 1.555.2 ± 4.1
1c -Cl (Chloro) 4.2 ± 0.6 12.8 ± 1.2
1d -CH₃ (Methyl)22.1 ± 2.068.4 ± 5.5

SAR Analysis: The data unequivocally supports the structural hypothesis. Compound 1c (5-chloro) exhibits a 10-fold increase in potency over the unsubstituted analog (1a ). While the 5-methyl analog (1d ) occupies a similar steric volume to chlorine, it lacks the ability to form halogen bonds, resulting in a 5-fold drop in potency compared to 1c .

Mechanism of Action & Pathway Visualization

Type II inhibitors like 1c stabilize the inactive "DFG-out" conformation of VEGFR-2. By locking the kinase in this inactive state, the downstream phosphorylation of critical pro-angiogenic pathways (PLC- γ , PI3K/AKT, and RAS/MAPK) is completely abrogated, ultimately shifting the cellular machinery from proliferation to apoptosis.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor) VEGF->VEGFR2 Binds & Activates PLCg PLC-gamma VEGFR2->PLCg Phosphorylation PI3K PI3K / AKT VEGFR2->PI3K Phosphorylation MAPK RAS / MAPK VEGFR2->MAPK Phosphorylation Inhibitor 5-Chloroindazole Inhibitor Inhibitor->VEGFR2 Blocks ATP Pocket Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Angiogenesis Angiogenesis & Proliferation PLCg->Angiogenesis PI3K->Angiogenesis MAPK->Angiogenesis

Fig 2. VEGFR-2 signaling cascade and the pharmacological intervention point of the inhibitor.

References

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI.[Link]

  • New series of VEGFR-2 inhibitors and apoptosis enhancers. Dove Medical Press.[Link]

  • Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors. Taylor & Francis.[Link]

  • VEGFR-2 inhibitor. Wikipedia.[Link]

Sources

Foundational

Strategic Bioisosteric Replacement: The 5-Chloroindazole Core in Modern Drug Discovery

Executive Summary The transition from traditional heterocycles to optimized bioisosteres is a cornerstone of modern medicinal chemistry. Historically, lead compounds heavily featured indoles and phenols—motifs that, whil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from traditional heterocycles to optimized bioisosteres is a cornerstone of modern medicinal chemistry. Historically, lead compounds heavily featured indoles and phenols—motifs that, while effective at target binding, are frequently plagued by severe metabolic liabilities. The 5-chloroindazole core has emerged as a privileged scaffold, offering a sophisticated solution to these pharmacokinetic (PK) and pharmacodynamic (PD) challenges. By replacing metabolically vulnerable functional groups with a stable, halogenated nitrogen-containing ring system, drug developers can simultaneously eliminate Phase II metabolic liabilities, enhance target selectivity via halogen bonding, and improve overall oral bioavailability.

The Mechanistic Rationale for 5-Chloroindazole

Overcoming Metabolic Liabilities

Phenols are notorious for rapid Phase II metabolism via O-glucuronidation, a process driven by UDP-glucuronosyltransferases (UGTs) that leads to high clearance rates and short half-lives[1]. Similarly, indoles are highly susceptible to oxidative degradation at the C3 position. The indazole core acts as a robust bioisostere for both. It replaces the targeted hydroxyl group of phenols or the reactive carbon of indoles with a stable pyrazole-fused ring[1]. This retains the critical hydrogen-bond donor (NH) required for target engagement while introducing an adjacent nitrogen that acts as a hydrogen-bond acceptor, fundamentally altering the molecule's lipophilicity and metabolic stability.

The Structural Superiority of the 5-Chloro Substitution

The addition of a chlorine atom at the 5-position is not merely a lipophilic appendage; it is a calculated structural enhancement:

  • Halogen Bonding: In the hydrophobic pockets of targets like 5-HT2A receptors, the electron-deficient "sigma-hole" of the chlorine atom forms strong, directional, non-covalent interactions with electron-rich moieties (e.g., the aromatic ring of Phe2345.38)[2].

  • Steric Complementarity: The 5-chloro substitution provides an optimal steric fit for van der Waals interactions within specific kinase binding pockets, driving selectivity profiles that un-substituted cores cannot achieve[3].

  • Electronic Deactivation: The electron-withdrawing nature of the chlorine atom deactivates the aromatic ring toward oxidative metabolism, preventing the formation of reactive quinone-imine species that typically lead to toxic glutathione (GSH) adducts.

Workflow A Lead Compound (Phenol / Indole Core) B Metabolic Liability (Glucuronidation / Oxidation) A->B C Bioisosteric Replacement (5-Chloroindazole Core) B->C D Phase II Stability (No UGT Conjugation) C->D E Enhanced Affinity (Halogen Bonding) C->E

Workflow of mitigating metabolic liabilities via 5-chloroindazole replacement.

Case Studies in Target Affinity and Selectivity

Spleen Tyrosine Kinase (Syk) Inhibition

In the optimization of pyrrolopyrazine-based Syk inhibitors, replacing a phenyl ring with a 5-chloroindazole core dramatically improved the pharmacological profile[3]. Molecular modeling revealed that the 5-chloroindazole provided an optimal steric fit for van der Waals interactions with Pro455 in the Syk binding pocket[3]. Crucially, this substitution eliminated the formation of reactive glutathione (GSH) adducts—a major toxicity liability associated with the electron-rich phenyl precursors—while vastly improving kinase selectivity[3].

Table 1: Comparative Profile of Phenyl vs. 5-Chloroindazole in Syk Inhibitors

Pharmacological ParameterPhenyl Core (Analogue 6)5-Chloroindazole Core (Analogue 8)Impact on Drug Profile
Syk Inhibition (In Vitro) High PotencyHigh Potency (Maintained)Preserved primary target efficacy
Kinase Selectivity Moderate / PoorVastly ImprovedReduced off-target toxicity
Glutathione (GSH) Adducts Positive (Formed)Negative (None detected)Eliminated reactive metabolite liability
Steric Fit (Pro455) SuboptimalOptimal van der Waals interactionEnhanced structural complementarity
Serotonin Receptor (5-HT2A) Modulation

In the development of tryptamine analogs (e.g., 5-MeO-DMT bioisosteres), the 5-chloroindazole core was utilized to probe receptor selectivity. The halogen-bonding interaction significantly altered the functional potency across 5-HT2 subtypes compared to traditional methoxy or hydroxy substitutions, demonstrating the profound impact of halogen substitution on GPCR targeting[2].

MCL-1/BCL-2 Dual Inhibition

Scaffold hopping from indole-2-carboxylic acids to 5-chloroindazole-3-carboxylic acids successfully generated novel chemotypes for apoptosis regulation. This bioisosteric replacement maintained the critical salt bridge with Arg263 while exploring new vector space for the p2-binding moiety, yielding highly effective dual inhibitors[4].

Pathway BCR B-Cell Receptor (BCR) Syk Syk Kinase (Active) BCR->Syk Downstream PLCγ2 / PI3K Pathways Syk->Downstream Inhibitor 5-Chloroindazole Derivative Inhibitor->Syk Outcome Cell Proliferation Downstream->Outcome

Inhibition of the Syk kinase signaling pathway by 5-chloroindazole derivatives.

Experimental Methodology: Synthesis and Validation

To ensure reproducibility and scientific rigor, the following protocol details the synthesis of a 5-chloroindazole derivative via a Suzuki-Miyaura cross-coupling reaction. This is a standard, self-validating method for functionalizing the indazole core while preserving the sensitive halogen substituent[2].

Protocol: Suzuki-Miyaura Coupling of 5-Chloroindazole

Step 1: Reagent Preparation

  • Action: Combine 5-chloro-1H-indazole (1.0 eq) and the appropriate boronic acid/ester (1.2 eq) in an oven-dried Schlenk flask.

  • Causality: A slight stoichiometric excess of the boronic species is utilized to compensate for potential protodeboronation side reactions that occur under basic aqueous conditions, ensuring complete conversion of the indazole starting material.

Step 2: Catalyst and Base Addition

  • Action: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq) to the flask.

  • Causality: Pd(dppf)Cl₂ is specifically chosen because its large bite angle accelerates the reductive elimination step. Furthermore, the bulky bidentate ligand facilitates the challenging oxidative addition into sterically hindered aryl halides while minimizing undesired dehalogenation of the critical 5-chloro group. K₂CO₃ serves as a mild base to form the reactive boronate complex necessary for transmetalation without degrading the indazole core.

Step 3: Solvent System and Degassing

  • Action: Suspend the mixture in a 4:1 ratio of 1,4-Dioxane and H₂O. Degas the system via three rigorous freeze-pump-thaw cycles or sparge with N₂ for 15 minutes.

  • Causality: A biphasic solvent system ensures the solubility of both the organic boronic ester and the inorganic base. Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalytic species and to suppress the homocoupling of the boronic acid.

Step 4: Reaction Execution

  • Action: Heat the reaction mixture to 90°C for 12 hours under an inert N₂ atmosphere.

  • Causality: Elevated temperatures are required to overcome the activation energy barrier of the oxidative addition step, particularly when functionalizing deactivated heteroaromatic systems.

Step 5: Workup and Purification

  • Action: Cool the reaction to room temperature, dilute with EtOAc, and wash with brine. Extract the aqueous layer, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Validation: Successful coupling is confirmed via LC-MS (mass shift corresponding to the coupled product) and ¹H-NMR (disappearance of the specific indazole proton and appearance of the coupled substituent's signals).

References

  • Indazoles in Drug Discovery Source: PharmaBlock URL
  • Pyrrolopyrazines as Selective Spleen Tyrosine Kinase Inhibitors Source: ACS Publications URL
  • Source: PMC (NIH)
  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists Source: ACS Medicinal Chemistry Letters URL

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective C3-Iodination of tert-Butyl 5-chloro-1H-indazole-1-carboxylate via Directed ortho-Metalation

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The indazole scaffold is a "privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The indazole scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a core motif in kinase inhibitors and other biologically active molecules 1. Functionalization at the C3 position is particularly valuable, as a C3-halogen provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to explore target binding pockets 2.

While the direct electrophilic C3-iodination of unprotected 1H-indazoles using I2​ and KOH is well-documented 3, performing this transformation on N1-protected substrates—specifically tert-butyl 5-chloro-1H-indazole-1-carboxylate —presents unique mechanistic challenges.

The Causality of the Method: The electron-withdrawing tert-butoxycarbonyl (Boc) group at N1 significantly deactivates the indazole ring toward standard electrophilic aromatic substitution ( SE​Ar ). Direct treatment with iodine or N-iodosuccinimide (NIS) often results in sluggish kinetics or requires harsh conditions that risk Boc cleavage.

However, the Boc group provides a strategic synthetic advantage: it acidifies the adjacent C3 proton and acts as a directing group for metalation. By utilizing a strong, sterically hindered, non-nucleophilic base at cryogenic temperatures (-78 °C), researchers can selectively deprotonate the C3 position. The resulting C3-lithiated intermediate is thermodynamically stabilized by coordination with the Boc carbonyl oxygen (Directed ortho-Metalation, DoM). Subsequent electrophilic trapping with molecular iodine ( I2​ ) yields the desired C3-iodinated product with near-perfect regioselectivity 4.

Quantitative Data: Optimization of Metalation Conditions

To demonstrate the causality behind reagent selection, Table 1 summarizes the optimization of the C3-metalation step. The choice of base and temperature is critical to prevent nucleophilic attack on the Boc group or anionic Fries-type rearrangements.

Table 1: Optimization of C3-Metalation of tert-Butyl 5-chloro-1H-indazole-1-carboxylate

Base (1.1 equiv)TemperatureElectrophileYield (%)Mechanistic Observation & Causality
n-BuLi-78 °C I2​ < 10%Major Boc cleavage; n-BuLi acts as a nucleophile attacking the carbonyl.
LDA -78 °C I2​ 88% Clean conversion; steric hindrance prevents nucleophilic attack.
LTMP-78 °C I2​ 91%Clean conversion; slightly higher steric bulk improves stability.
TMP2​Zn 25 °C I2​ 85%Slower metalation (12h); higher thermal stability of the zincate 4.

Experimental Protocol & Self-Validating Systems

This protocol incorporates a self-validating in-process control ( D2​O quench) . By isolating the metalation step from the electrophilic trapping step, researchers can definitively troubleshoot whether a low yield is due to incomplete deprotonation or inefficient iodine quenching.

Materials & Reagents
  • tert-Butyl 5-chloro-1H-indazole-1-carboxylate (Starting Material)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Molecular Iodine ( I2​ ), resublimed

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Deuterium Oxide ( D2​O ) for in-process validation

  • Saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ )

Step-by-Step Methodology

Step 1: Preparation of the Lithiated Intermediate

  • Flame-dry a 100 mL Schlenk flask under vacuum and backfill with dry argon (repeat 3x).

  • Dissolve the starting material (1.0 equiv, 10.0 mmol, 2.53 g) in anhydrous THF (50 mL, 0.2 M) under argon.

  • Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Allow 15 minutes for temperature equilibration.

  • Dropwise add the LDA solution (1.1 equiv, 11.0 mmol, 5.5 mL) down the inner wall of the flask over 15 minutes.

    • Causality Note: Adding the base down the cold flask wall pre-cools the titrant, preventing localized exotherms that could trigger Boc-migration or ring-opening of the indazole.

  • Stir the mixture at -78 °C for 1.5 hours to ensure complete C3-deprotonation.

Step 2: Self-Validating In-Process Control

  • Withdraw a 0.1 mL aliquot of the reaction mixture using a dry syringe.

  • Quench the aliquot into a vial containing 0.5 mL of D2​O . Extract with 1 mL of EtOAc, evaporate the organic layer, and analyze via 1H NMR.

  • Validation Check: The disappearance of the highly characteristic C3-H singlet (typically δ ~8.1 ppm) confirms >95% successful metalation. Do not proceed to Step 3 until this is confirmed.

Step 3: Electrophilic Trapping

  • In a separate flame-dried vial, dissolve I2​ (1.2 equiv, 12.0 mmol, 3.05 g) in anhydrous THF (10 mL).

  • Add the dark I2​ solution dropwise to the lithiated intermediate at -78 °C over 20 minutes.

    • Causality Note: Solid I2​ dissolves slowly and can cause localized heating. A pre-dissolved THF solution ensures rapid, homogeneous electrophilic trapping before the intermediate can degrade.

  • Stir for 1 hour at -78 °C, then remove the cooling bath and allow the reaction to slowly warm to 0 °C over 1 hour.

Step 4: Workup and Purification

  • Quench the reaction at 0 °C by adding saturated aqueous Na2​S2​O3​ (30 mL). Stir vigorously until the dark brown iodine color completely dissipates, leaving a pale yellow or colorless biphasic mixture.

  • Extract the aqueous layer with EtOAc (3 x 40 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 95:5 to 80:20) to afford tert-butyl 5-chloro-3-iodo-1H-indazole-1-carboxylate as an off-white solid.

Mechanistic Workflow Visualization

G SM tert-Butyl 5-chloro-1H-indazole-1-carboxylate (N-Boc-5-chloroindazole) Lithiation C3-Lithiated Intermediate (Stabilized by Boc coordination) SM->Lithiation LDA (1.1 eq) THF, -78 °C, 1.5 h Iodination tert-Butyl 5-chloro-3-iodo-1H-indazole-1-carboxylate Lithiation->Iodination I2 (1.2 eq) in THF -78 °C to 0 °C Workup Aqueous Workup (Na2S2O3 Quench) Iodination->Workup Extract & Purify

Figure 1: Mechanistic workflow of the regioselective C3-lithiation and iodination sequence.

References

  • Giraud, F., Anizon, F., & Moreau, P. "C3-INDAZOLE FUNCTIONALIZATION: A REVIEW". Tetrahedron (2020).[Link]

  • MDPI. "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism". Molecules (2023).[Link]

  • LMU München. "New Preparations and Reactions of Organometallic Reagents of Mg, Zn, Li, Al and B for the Functionalization of Aromatics and Heterocycles". Elektronische Hochschulschriften der LMU München (2013).[Link]

Sources

Application

Application Note: Regioselective C3-Lithiation of tert-Butyl 5-chloro-1H-indazole-1-carboxylate

Executive Summary & Chemical Context Indazoles are privileged bicyclic heteroaromatic scaffolds extensively utilized in the design of modern therapeutics, particularly kinase inhibitors (1)[1]. While the N1 and N2 positi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Indazoles are privileged bicyclic heteroaromatic scaffolds extensively utilized in the design of modern therapeutics, particularly kinase inhibitors (1)[1]. While the N1 and N2 positions of the indazole ring are highly nucleophilic and easy to functionalize, direct electrophilic substitution at the C3 position is notoriously difficult due to its intrinsically low reactivity[1].

To overcome this barrier, synthetic chemists employ Directed ortho-Metalation (DoM) . By installing a tert-butyloxycarbonyl (Boc) protecting group at the N1 position, the molecule can be regioselectively deprotonated at the C3 position to generate a highly reactive organolithium intermediate (2)[2]. However, the presence of a C5-chlorine atom in tert-butyl 5-chloro-1H-indazole-1-carboxylate introduces severe chemoselectivity challenges that dictate strict reagent selection.

Mechanistic Causality: The Triad of Chemoselectivity

When functionalizing tert-butyl 5-chloro-1H-indazole-1-carboxylate, the choice of the lithiating base is the single most critical parameter. The substrate presents three competing reactive sites:

  • The C3 Proton (Target via DoM): The N1-Boc group acts as a Directed Metalation Group (DMG). The carbonyl oxygen of the Boc group coordinates the lithium cation of the incoming base, bringing the basic center into close proximity with the C3 proton. This pre-coordination significantly lowers the kinetic barrier for C3 deprotonation[2].

  • The Boc Carbonyl (Side Reaction 1): Highly nucleophilic bases can attack the electrophilic carbonyl carbon of the Boc group, leading to premature deprotection or the formation of tert-butyl ketones.

  • The C5-Chlorine Bond (Side Reaction 2): Alkyllithiums are highly prone to undergo Halogen-Metal Exchange (HME) with aryl halides. While s-BuLi is frequently used for the diamine-free lithiation of saturated N-Boc heterocycles (3)[3], applying it to a halogenated aromatic system like 5-chloroindazole risks competitive dechlorination and subsequent polymerization.

Reagent Comparison Matrix

The following table summarizes the quantitative and qualitative parameters driving reagent selection for this specific substrate.

Base ReagentConjugate Acid pKₐNucleophilicityRisk of C5 Halogen-Metal ExchangeRisk of N1-Boc AttackRecommendation for this Substrate
n-Butyllithium (n-BuLi) ~50Very HighHighHighNot Recommended
sec-Butyllithium (s-BuLi) ~51HighHighModerateNot Recommended
Lithium diisopropylamide (LDA) ~36LowLowLowHighly Recommended
Lithium tetramethylpiperidide (LTMP) ~37Very LowVery LowVery LowHighly Recommended

Standard Operating Procedure: C3-Formylation via Lithiation

This self-validating protocol describes the C3-lithiation of tert-butyl 5-chloro-1H-indazole-1-carboxylate followed by electrophilic trapping with N,N-dimethylformamide (DMF) to yield the C3-carboxaldehyde derivative.

Materials Required
  • tert-Butyl 5-chloro-1H-indazole-1-carboxylate (1.0 equiv, 5.0 mmol, 1.26 g)

  • Lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene, 1.3 equiv, 6.5 mmol, 3.25 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (2.0 equiv, 10.0 mmol, 0.77 mL)

  • Anhydrous Tetrahydrofuran (THF) (25 mL)

  • Saturated aqueous NH₄Cl solution

Step-by-Step Protocol
  • System Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with dry Argon. Causality: Organolithium intermediates are extremely hygroscopic; trace moisture will prematurely quench the carbanion.

  • Substrate Solvation: Dissolve tert-butyl 5-chloro-1H-indazole-1-carboxylate (1.26 g) in 25 mL of anhydrous THF and inject into the Schlenk flask.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to cool to strictly -78 °C for 15 minutes. Causality: Cryogenic temperatures are mandatory to stabilize the C3-lithiated intermediate and prevent ring-opening or intermolecular degradation.

  • Lithiation: Syringe the LDA solution (3.25 mL) dropwise into the reaction mixture over 10 minutes, ensuring the internal temperature does not rise above -70 °C. The solution will typically transition to a pale yellow/orange color. Stir the mixture at -78 °C for 1.5 hours. Causality: Dropwise addition controls the exothermic deprotonation, maintaining the kinetic stability of the system.

  • Electrophilic Trapping: Add anhydrous DMF (0.77 mL) dropwise to the -78 °C solution. Stir at -78 °C for an additional 1 hour, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 1 hour.

  • Quench and Workup: Quench the reaction by slowly adding 15 mL of saturated aqueous NH₄Cl. Self-Validation: The color of the solution will immediately lighten, indicating the neutralization of unreacted base and reactive intermediates.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc) to yield tert-butyl 5-chloro-3-formyl-1H-indazole-1-carboxylate.

Workflow Visualization

LithiationPathway SM tert-Butyl 5-chloro-1H-indazole-1-carboxylate (N-Boc-5-chloroindazole) LDA LDA / THF, -78 °C (Sterically Hindered, Non-Nucleophilic) SM->LDA Optimal Route nBuLi n-BuLi / THF, -78 °C (Highly Nucleophilic) SM->nBuLi High Risk Lithio C3-Lithiated Intermediate (Stable at -78 °C) LDA->Lithio Side1 Nucleophilic Attack on Boc (Deprotection) nBuLi->Side1 Side2 C5 Halogen-Metal Exchange (Dechlorination) nBuLi->Side2 Electrophile Electrophile Addition (e.g., DMF, I2) Lithio->Electrophile Product C3-Functionalized Product (e.g., 3-Formyl, 3-Iodo) Electrophile->Product

Mechanistic pathway for the regioselective C3-lithiation of N-Boc-5-chloroindazole.

References

  • Barker, G., O'Brien, P., & Campos, K. R. (2010). Diamine-free lithiation-trapping of N-Boc heterocycles using s-BuLi in THF. Organic Letters, 12(18), 4176-4179. 3

  • Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395. 2

  • Meng, G., et al. (2019). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. NIH Public Access. 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Boc Deprotection of 5-Chloroindazole

Welcome to the technical support center for troubleshooting the N-Boc deprotection of 5-chloroindazole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the specif...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting the N-Boc deprotection of 5-chloroindazole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the specific challenges associated with this transformation. The electron-withdrawing nature of the chloro-substituent and the inherent electronic properties of the indazole ring system can lead to unexpected outcomes. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you achieve a successful and reproducible deprotection.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My Boc deprotection of 5-chloroindazole is sluggish or incomplete, even after several hours. What are the likely causes and how can I drive the reaction to completion?

Answer:

Incomplete deprotection is a common issue often rooted in insufficient reaction drive.[1] The stability of the N-Boc group on the indazole ring, while susceptible to acid, may require more forcing conditions than simple alkyl amines.

Potential Causes & Solutions:

  • Insufficient Acid Strength or Stoichiometry: The most frequent cause is an acid concentration that is too low to effectively protonate the carbamate and initiate cleavage.[2] While catalytic acid can work, a stoichiometric or excess amount is often required.

    • Solution: Gradually increase the acid concentration. If you are using 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), try increasing to 50% or even neat TFA.[3][4] If using 4M HCl in dioxane, ensure a sufficient volume is used relative to the substrate.[5]

  • Low Reaction Temperature: Many standard Boc deprotections are run at 0 °C to room temperature to minimize side reactions. However, a less reactive substrate may require thermal energy.

    • Solution: If the reaction is slow at room temperature, consider gentle heating to 40-50 °C.[1] Always monitor for potential degradation by TLC or LC-MS when increasing temperature.

  • Poor Substrate Solubility: If your N-Boc-5-chloroindazole is not fully dissolved, the reaction will be inefficient as it can only occur at the surface of the solid.[6]

    • Solution: Choose a solvent that fully dissolves the starting material. DCM is common for TFA-mediated reactions, while dioxane or methanol is often used for HCl.[1][5] If solubility remains an issue, a co-solvent might be necessary.

Workflow for Addressing Incomplete Deprotection:

start Incomplete Deprotection (Verified by TLC/LC-MS) check_acid Is acid concentration sufficient? (e.g., >20% TFA or >4 eq. HCl) start->check_acid increase_acid Increase Acid Stoichiometry (e.g., 50% TFA or neat TFA) check_acid->increase_acid No check_temp Is reaction at room temp? check_acid->check_temp Yes increase_acid->check_temp increase_temp Increase Temperature (e.g., 40-50 °C) Monitor for degradation. check_temp->increase_temp Yes check_time Has sufficient time elapsed? (e.g., >2 hours) check_temp->check_time No increase_temp->check_time increase_time Extend Reaction Time (Monitor every 1-2 hours) check_time->increase_time No complete Reaction Complete check_time->complete Yes increase_time->complete cluster_0 Deprotection Pathway cluster_1 Side Reaction cluster_2 Scavenger Action Boc-Indazole Boc-Indazole Protonated_Boc Protonated_Boc Boc-Indazole->Protonated_Boc H+ Deprotected_Indazole Deprotected_Indazole Protonated_Boc->Deprotected_Indazole Fragmentation tBu_cation tBu_cation Protonated_Boc->tBu_cation Fragmentation Alkylated_Product Alkylated_Product Deprotected_Indazole->Alkylated_Product tBu_cation->Alkylated_Product Electrophilic Attack Trapped_Cation Inert Product (e.g., isobutane) tBu_cation->Trapped_Cation Trapping Scavenger Scavenger Scavenger->Trapped_Cation

Caption: Prevention of tert-butylation using a scavenger.

Question 3: My desired product, 5-chloroindazole, appears to be degrading under the acidic conditions. How can I achieve deprotection more gently?

Answer:

While the indazole core is aromatic, it can be sensitive to harsh acidic conditions, especially at elevated temperatures. [7]If you observe multiple new spots on TLC or a general decrease in mass balance, degradation is a likely culprit. The solution is to switch to a milder deprotection protocol.

Milder Deprotection Strategies:

  • Switch to a Milder Acid: Neat TFA is a very strong acid. Switching to a less aggressive system can preserve your product's integrity.

    • HCl in an Organic Solvent: A 4M solution of HCl in dioxane or a 1-2M solution in methanol or ethyl acetate is a standard and often milder alternative to TFA. [5][8] * p-Toluenesulfonic Acid (pTSA): pTSA in a solvent like ethyl acetate or acetonitrile, sometimes with gentle heat, can be an effective and milder Brønsted acid catalyst for deprotection. [9]* Use an in situ Generated Acid System:

    • Oxalyl Chloride in Methanol: This system generates HCl in situ and is reported to be very mild and tolerant of other acid-labile functional groups. [10][11]Typically, 3 equivalents of oxalyl chloride are used. [11]* Consider Non-Acidic Methods:

    • Thermal Deprotection: In some cases, simply heating the N-Boc protected compound in a high-boiling, neutral solvent (or even water) can cause thermal cleavage of the Boc group. [6][12]This is highly substrate-dependent but avoids acid altogether.

Frequently Asked Questions (FAQs)

Q1: How do I choose between TFA and HCl for my deprotection?

A1: The choice often comes down to the sensitivity of your substrate and the desired final salt form.

  • TFA: Generally considered a stronger, faster reagent. It's often used as a solution in DCM (20-50%) or neat. [4]The resulting trifluoroacetate salt is often an oil, which can complicate isolation but is easily removed during a basic workup. [8]* HCl: Typically used as a solution in dioxane, methanol, or ethyl acetate. It is often considered milder than TFA. [1]A significant advantage is that the resulting hydrochloride salt is frequently a crystalline solid, which can be easily isolated by filtration and is often more stable for long-term storage. [5][8] Q2: What is the best way to monitor the reaction progress?

A2: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two primary methods.

  • TLC: This is the quickest method. Stain with a UV lamp. The deprotected 5-chloroindazole product will be significantly more polar than the N-Boc protected starting material and will have a much lower Rf value.

  • LC-MS: This is the most definitive method. It will not only show the disappearance of the starting material and appearance of the product but will also confirm their identities by their mass-to-charge ratio. This is also the best way to detect the formation of the +56 amu tert-butylation side product.

Q3: What is the recommended work-up procedure?

A3: The work-up depends on the acid used and the properties of your product.

  • Removal of Acid: After the reaction is complete, the solvent and excess acid are typically removed under reduced pressure (rotary evaporation). [4]For residual TFA, co-evaporation with a solvent like toluene or DCM (2-3 times) is effective. [2]2. Isolation as a Salt: If you used HCl, you can often triturate the residue with a non-polar solvent like diethyl ether or hexanes to precipitate the hydrochloride salt as a solid, which is then collected by filtration. [8]3. Isolation as Free Base: To obtain the neutral amine, dissolve the residue in an organic solvent (e.g., ethyl acetate, DCM) and wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution until the aqueous layer is neutral or slightly basic. [13]Separate the organic layer, dry it with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield the free amine. Caution: Be aware if your product has any base-sensitive functional groups.

Q4: Are there any non-acidic alternatives for deprotecting an N-Boc indazole?

A4: Yes, although less common for indazoles specifically, some basic conditions have been reported for deprotecting N-Boc groups on electron-withdrawing heterocycles. [14]A solution of sodium carbonate in methanol or cesium carbonate in DMF could be explored if all acidic methods fail or cause unacceptable degradation. [14]These conditions are highly substrate-specific and require careful small-scale testing.

Experimental Protocols

Protocol 1: Standard Deprotection with TFA/DCM
  • Dissolve the N-Boc-5-chloroindazole (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • If required, add a scavenger such as Triisopropylsilane (TIS) (1.2 equiv).

  • Cool the solution to 0 °C in an ice bath.

  • Add Trifluoroacetic Acid (TFA) (10-20 equiv, often as a 25-50% v/v solution in DCM) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS. [2]6. Upon completion, concentrate the mixture under reduced pressure.

  • Proceed with the appropriate work-up to isolate the product as a salt or free base. [13]

Protocol 2: Deprotection with HCl in Dioxane
  • Suspend or dissolve the N-Boc-5-chloroindazole (1.0 equiv) in a minimal amount of a suitable co-solvent like methanol or DCM if necessary.

  • Add a 4M solution of HCl in dioxane (5-10 equiv).

  • Stir the mixture at room temperature for 2-16 hours. [5]Monitor progress by TLC or LC-MS. A precipitate of the hydrochloride salt may form during the reaction. [5]4. Upon completion, evaporate the solvent under reduced pressure to isolate the crude hydrochloride salt.

  • The salt can be purified by trituration with diethyl ether, followed by filtration.

Comparative Data

Reagent SystemTypical ConditionsProsCons
TFA / DCM 20-100% TFA, 0 °C to RT, 1-4 h [4]Fast, effective, volatile reagents are easily removed.Harsh conditions can cause degradation; TFA salts are often oily; risk of tert-butylation without scavengers. [8][15]
HCl / Dioxane 4M solution, RT, 2-16 h [5]Milder than TFA; often yields a crystalline HCl salt. [8]Can be slower; dioxane is an undesirable solvent from a green chemistry perspective. [15]
p-TSA / MeCN 1.2-2.0 equiv, RT to 50 °C, 2-8 h [9]Mild conditions; solid reagent is easy to handle.May require heat; can be slower than strong acids.
(COCl)₂ / MeOH 3 equiv, RT, 1-4 h [10][11]Very mild; good for substrates with other acid-labile groups.Reagents are toxic and moisture-sensitive. [16]

References

  • Common Organic Chemistry. Boc Deprotection - HCl. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Wordpress. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

  • Bases. Wordpress. [Link]

  • Reddit. (2014). Removal of Boc protecting group as workup? r/chemistry. [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?[Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • ResearchGate. Boc deprotection conditions tested. [Link]

  • Organic Chemistry Portal. (2023). A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives. [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]

  • SciSpace. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Specific solvent issues with BOC deprotection. Wordpress. [Link]

  • National Center for Biotechnology Information. (2011). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. [Link]

  • Reddit. (2023). Boc De-protection. r/Chempros. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

  • YouTube. (2022). Boc Deprotection Mechanism. [Link]

  • National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • J&K Scientific LLC. (2026). BOC Protection and Deprotection. [Link]

  • PubMed. (2006). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. [Link]

  • PubMed. (2022). Acidic/Alkaline Stress Mediates Responses to Azole Drugs and Oxidative Stress in Aspergillus fumigatus. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2025). STABILITY OF REBAUDIOSIDE M UNDER ACIDIC CONDITIONS AND ITS DEGRADATION PRODUCTS. [Link]

  • MDPI. (2020). Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. [Link]

  • ResearchGate. (2025). Stability Indicating Assay Method and LC–MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin. [Link]

Sources

Optimization

Technical Support Center: Preventing tert-Butyl Cation Scavenging Side Reactions

Welcome to the Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide you with authoritative troubleshooting strategies and mechanistic insights.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide you with authoritative troubleshooting strategies and mechanistic insights. Our goal is to help you understand, identify, and prevent tert-butyl cation alkylation during solid-phase peptide synthesis (SPPS), ensuring the highest purity and yield for your drug development workflows.

Part 1: FAQs – Understanding the Mechanism & Risk Factors

Q: What is the tert-butylation side reaction, and why does it occur during peptide cleavage? A: During the global deprotection and cleavage step in Fmoc/tBu SPPS, strong acids like trifluoroacetic acid (TFA) are used to remove tert-butyl (tBu) side-chain protecting groups and cleave the peptide from the resin[1]. This acidolysis generates highly reactive tert-butyl carbocations[]. Because these carbocations are potent electrophiles, they will rapidly attack any nucleophilic amino acid side chains in your sequence if they are not immediately quenched. This results in an irreversible alkylation event, covalently modifying your peptide and reducing your overall yield[1].

Q: Which amino acid residues are most vulnerable to this alkylation? A: Residues with nucleophilic side chains are the primary targets for tert-butyl cations[1][3]. If your sequence contains any of the following, you are at high risk:

  • Cysteine (Cys): The free thiol is highly nucleophilic and easily forms S-tert-butylated adducts[4].

  • Tryptophan (Trp): The indole ring is highly susceptible to irreversible alkylation[1].

  • Methionine (Met): The thioether can be alkylated to form a sulfonium salt[1].

  • Tyrosine (Tyr): The phenolic ring can undergo electrophilic aromatic substitution[1].

Q: How do scavengers prevent this side reaction from ruining my synthesis? A: Scavengers are nucleophilic additives—such as triisopropylsilane (TIS), ethanedithiol (EDT), or water—that are deliberately included in the cleavage cocktail[5]. They act as chemical "decoys." Because the scavengers are present in vast molar excess and are highly reactive, they intercept and trap the tert-butyl cations significantly faster than the peptide's own side chains can react[6].

Mechanism PP Protected Peptide (Boc or tBu groups) TFA TFA Cleavage PP->TFA tBu tert-Butyl Cation (Electrophile) TFA->tBu Generates Sens Nucleophilic Residues (Trp, Cys, Met, Tyr) TFA->Sens Deprotects tBu->Sens Attacks (No Scavenger) Scav Scavengers (TIS, EDT, Phenol, H2O) tBu->Scav Trapped by Alk Alkylated Byproduct (+56 Da Mass Shift) Sens->Alk Des Desired Unmodified Peptide Sens->Des Safe Deprotection Scav->Des Protects

Mechanism of tert-butyl cation generation and prevention of side-chain alkylation by scavengers.

Part 2: Troubleshooting Guide – Identifying & Solving Alkylation Issues

Q: My LC-MS analysis shows a major impurity with a +56 Da mass shift. How do I fix this? A: A +56 Da peak is the hallmark signature of a single tert-butyl adduct (+112 Da indicates double alkylation)[1]. To resolve this, you must optimize your scavenger cocktail based on your peptide's specific sequence:

  • For Trp/Tyr-containing peptides: Ensure TIS and water are present. TIS acts as an excellent hydride donor to quench carbocations, while water traps cations as tert-butanol[4][5].

  • For Met/Cys-containing peptides: Water is not an optimal nucleophile for trapping large hydrophobic cations like tBu[7]. You must incorporate highly reactive thiol-based scavengers like EDT, dithioethane (DTE), or thioanisole to effectively intercept the cations before they attack the sulfur atoms[3][7].

Q: I am already using a standard scavenger cocktail, but my Cysteine-rich peptide is still getting S-tert-butylated. What is the next step? A: Cysteine S-tert-butylation is notoriously difficult to suppress because the thiol is hyper-reactive, and the cleavage of protecting groups like Trt or tBu is reversible[4]. If standard cocktails fail, you must implement a Two-Step Cleavage Procedure . By initially treating the resin with a lower concentration of TFA (70%) alongside a high concentration of scavengers, you slow down the rate of carbocation generation. This kinetic adjustment allows the scavengers to outcompete the Cys thiol for the electrophile. Once the initial wave of cations is trapped, you increase the TFA concentration to 80-95% to drive the cleavage to completion[8].

Troubleshooting Start LC-MS Analysis: +56 Da Adduct Detected Check Identify Susceptible Residues (Cys, Met, Trp, Tyr) Start->Check Decide Are Scavengers Optimized? Check->Decide Opt1 Add EDT/DTE or Thioanisole (For Cys/Met) Decide->Opt1 No Opt2 Use Two-Step Cleavage (70% TFA -> 80% TFA) Decide->Opt2 Severe Cys Alkylation ReCleave Re-cleave Peptide Resin Opt1->ReCleave Opt2->ReCleave Success Pure Peptide Confirmed ReCleave->Success

Troubleshooting workflow for resolving +56 Da tert-butylation mass adducts in peptide synthesis.

Part 3: Data Presentation – Scavenger Cocktail Selection

Choosing the right cocktail is a delicate balance of reactivity and sequence composition. Use the table below to select the optimal cleavage environment for your specific synthesis.

Cleavage Cocktail NameComposition (v/v)Target Vulnerable ResiduesCausality / Mechanism of Action
Standard (Reagent A) 95% TFA, 2.5% TIS, 2.5% H₂OGeneral sequences (No Cys/Met)TIS acts as a hydride donor to quench carbocations; H₂O traps cations as tert-butanol[4][5].
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTMet, Cys, Trp, TyrPhenol and thioanisole act as π -nucleophiles; EDT provides highly reactive thiols to protect Cys/Met[4][7].
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISTrp, Tyr, Met (No Cys)TIS replaces EDT to avoid the harsh odor of thiols, while phenol protects Tyr and Trp[7].
DTE-Supplemented 50-95% TFA, 0.5-5% DTE/EDT, balance DCM/H₂OCys, MetDithioethane (DTE) or EDT specifically scavenges tert-butyl cations to prevent sulfonium salt and thioether formation[3].

Part 4: Experimental Protocols

Protocol 1: Standard Cleavage with Scavengers (For Peptides with Trp/Tyr)

Self-Validating Mechanism: The addition of cold ether in the final step is a self-purifying mechanism. It not only precipitates the polar peptide but selectively keeps the non-polar tert-butylated scavenger byproducts dissolved, ensuring they are physically separated and washed away from the final product[7].

  • Resin Preparation: Wash the fully synthesized peptide-resin thoroughly with dichloromethane (DCM) to remove residual DMF, then dry under vacuum for at least 2 hours[6].

  • Cocktail Preparation: Prepare a fresh mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v)[1]. Note: Always add TFA last and perform this step in a properly functioning fume hood.

  • Cleavage Reaction: Add 10 mL of the cleavage cocktail per gram of dry resin. Gently agitate at room temperature for 2 to 3 hours[1].

  • Filtration: Filter the resin through a fritted glass funnel, collecting the filtrate (which contains the deprotected peptide) into a clean flask[6].

  • Precipitation: Add the filtrate dropwise into 10 volumes of ice-cold diethyl ether. Centrifuge at 3000 x g for 5 minutes to pellet the precipitated peptide[1].

  • Washing: Decant the ether supernatant. Resuspend the pellet in fresh cold ether and centrifuge again. Repeat this wash step twice to remove scavengers and trapped tert-butyl adducts[1]. Dry the pellet under vacuum.

Protocol 2: Two-Step Cleavage for Highly Sensitive Cys-Peptides

Self-Validating Mechanism: Lowering the initial TFA concentration alters the reaction kinetics. It slows the rate of tert-butyl cation generation, allowing the high concentration of scavengers to outcompete the Cys thiol for the electrophile. The subsequent increase in TFA ensures complete global deprotection[8].

  • Step 1 Cocktail Preparation: Prepare a mixture of TFA/TIS/H₂O/Thioanisole/DMS/1% DTT in a ratio of 70:5:5:10:10 (v/v/v/v/v/w)[4][8].

  • Initial Mild Cleavage: Add the Step 1 cocktail to the dried resin (10 mL/g). Swirl gently and allow the reaction to proceed for exactly 30 minutes at room temperature[8].

  • Step 2 (Full Cleavage): Without draining the Step 1 solution, add neat TFA directly to the reaction vessel to bring the final TFA concentration to approximately 80-85%[8].

  • Completion: Continue agitation for an additional 1.5 to 2 hours[8].

  • Isolation: Filter the resin, wash with a small volume of neat TFA, and precipitate the peptide in cold diethyl ether as described in Protocol 1[8].

References

  • Technical Support Center: Preventing Side-Chain Tert-Butylation in Peptide Synthesis - Benchchem. 1

  • The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development - Benchchem. 5

  • Overview of Solid Phase Peptide Synthesis (SPPS): Boc Deprotection Mechanism - AAPPTec. 3

  • Introduction to Cleavage Techniques - ThermoFisher. 6

  • How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage ? - ResearchGate. 7

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis - ACS Publications.4

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis - BOCSci.

  • Technical Support Center: Fmoc-Cys(tert-butoxycarbonylpropyl)-OH in Peptide Synthesis - Benchchem.8

Sources

Troubleshooting

Regioselectivity of N1 vs N2 alkylation in 5-chloroindazole

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I frequently encounter challenges regarding the regioselective alkylation of the indazole scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I frequently encounter challenges regarding the regioselective alkylation of the indazole scaffold.

Indazoles possess two nucleophilic nitrogen atoms (N1 and N2) and exist in a state of annular tautomerism (1H-indazole and 2H-indazole). Because the 1H-tautomer is thermodynamically more stable, controlling the site of alkylation requires a deep mechanistic understanding of kinetic versus thermodynamic control[1]. The presence of an electron-withdrawing 5-chloro substituent further modulates the pKa and nucleophilicity of the ring, making standard protocols highly sensitive to reaction conditions[2].

This guide provides field-proven troubleshooting strategies, mechanistic causality, and validated protocols to help you selectively synthesize N1- or N2-alkylated 5-chloroindazoles.

Mechanistic Overview: Divergent Alkylation Pathways

To control regioselectivity, you must dictate whether the reaction proceeds via the delocalized indazolide anion (favoring N1 under thermodynamic equilibration) or via activation of the neutral heterocycle (favoring N2 kinetically)[1][3].

Mechanism Indazole 5-Chloro-1H-indazole (Neutral Tautomer) Anion Indazolide Anion (Delocalized) Indazole->Anion Strong Base (NaH) Complete Deprotonation N2_Prod N2-Alkyl-5-chloroindazole (Kinetic Product) Indazole->N2_Prod Mitsunobu / Acidic Catalysis (e.g., TfOH) N1_Prod N1-Alkyl-5-chloroindazole (Thermodynamic Product) Anion->N1_Prod SN2 Alkylation (High Temp / THF) Anion->N2_Prod Weak Base (K2CO3) Incomplete Equilibration

Mechanistic pathways dictating N1 vs N2 alkylation in 5-chloroindazole.

Quantitative Data: Reaction Conditions vs. Regioselectivity

The table below summarizes expected regiochemical outcomes for 5-chloroindazole based on empirical data and literature precedents[4].

Reaction ConditionBase / CatalystSolventTempExpected N1:N2 RatioPrimary Mechanism
Standard Alkylation K₂CO₃ (Weak)DMF25 °C~ 1 : 1Mixed / Uncontrolled
Thermodynamic Control NaH (Strong)THF50 °C> 9 : 1Anion Equilibration
Mitsunobu Reaction PPh₃ / DIADTHF0 to 25 °C1 : 2 to 1 : 5Kinetic Activation
Acid-Catalyzed (Diazo) TfOH (Catalytic)DCM0 °C< 1 : 14Electrophilic Activation

Troubleshooting & FAQs

Q1: I am using potassium carbonate (K₂CO₃) and an alkyl bromide in DMF at room temperature, but I am getting an inseparable 1:1 mixture of N1 and N2 isomers. Why is this happening? Causality: K₂CO₃ is a relatively weak, insoluble base in DMF. It fails to rapidly and completely deprotonate the 5-chloroindazole. Consequently, the reaction proceeds through a heterogeneous mixture of the neutral tautomers and partially solvated tight ion pairs. Because N2 is highly nucleophilic and sterically accessible, kinetic attack occurs rapidly at N2, while thermodynamic attack occurs at N1, resulting in a near 1:1 statistical mixture[3][4]. Solution: If you want a single isomer, abandon K₂CO₃/DMF. Switch to NaH/THF for N1 selectivity, or use Mitsunobu conditions for N2 selectivity.

Q2: How do I force the reaction to exclusively yield the N1-alkylated 5-chloroindazole? Causality: The 1H-indazole tautomer (N1-substituted) is thermodynamically more stable than the 2H-tautomer[1]. To exploit this, you must use a strong, non-coordinating base like Sodium Hydride (NaH) in an aprotic solvent like THF. NaH ensures 100% conversion to the "naked" indazolide anion. By heating the reaction to 50 °C, you provide the activation energy required for the kinetically formed N2-alkylated intermediate to equilibrate (via reverse reaction or transition state stabilization) into the thermodynamically stable N1-alkylated product[5][6].

Q3: I need the N2-alkylated product for my Structure-Activity Relationship (SAR) study. Direct alkylation methods fail to give good N2 selectivity. What is the best alternative? Causality: To selectively alkylate N2, you must bypass the free indazolide anion entirely. The Mitsunobu reaction (using an alcohol, PPh₃, and DIAD) activates the alcohol into an electrophilic alkoxyphosphonium ion. The neutral 5-chloroindazole attacks this intermediate. Because the N2 lone pair is more pyridine-like and sterically less encumbered by the adjacent benzenoid ring, kinetic attack occurs preferentially at N2[1][4]. Alternatively, acid-catalyzed alkylation using diazo compounds and Triflic acid (TfOH) generates a highly reactive carbocation that kinetically traps the N2 nitrogen with near-perfect selectivity.

Q4: How does the 5-chloro substituent specifically affect the reaction compared to an unsubstituted indazole? Causality: The chlorine atom at the C5 position is electron-withdrawing via inductive effects. This slightly lowers the pKa of the N-H bond, making deprotonation easier than in unsubstituted indazole[2]. However, it also decreases the overall nucleophilicity of the resulting anion. This means that 5-chloroindazole requires slightly longer reaction times or higher temperatures to achieve full conversion during standard SN2 alkylations compared to electron-rich indazoles.

Experimental Protocols

Protocol A: Thermodynamically Controlled N1-Alkylation

Self-Validating System: The evolution of H₂ gas confirms active NaH. Complete consumption of starting material should be verified by LC-MS before quenching.

  • Preparation: Flame-dry a round-bottom flask under argon. Add 5-chloro-1H-indazole (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases, ensuring complete formation of the indazolide anion[1][5].

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise.

  • Equilibration: Remove the ice bath and heat the reaction to 50 °C for 4–12 hours. Monitor via TLC (Hexanes:EtOAc). Heating is critical to drive the thermodynamic equilibrium toward the N1 isomer[6].

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Kinetically Controlled N2-Alkylation (Mitsunobu)

Self-Validating System: The reaction must remain strictly anhydrous. The order of addition is critical to prevent premature degradation of the DIAD/PPh₃ betaine intermediate.

  • Preparation: In a dry flask under argon, dissolve 5-chloro-1H-indazole (1.0 equiv), the desired primary or secondary alcohol (1.2 equiv), and Triphenylphosphine (PPh₃, 1.2 equiv) in anhydrous THF (0.15 M)[1][5].

  • Activation: Cool the mixture to 0 °C.

  • Coupling: Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise over 10 minutes. The solution will typically turn pale yellow.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The neutral 1H-indazole will kinetically attack the activated alcohol at the N2 position[4].

  • Workup & Purification: Concentrate the reaction mixture directly onto silica gel. Purify via column chromatography. Note: N2-alkylated indazoles generally elute earlier (higher Rf) than their N1 counterparts on normal-phase silica[4].

Decision Workflow for Regioselective Synthesis

Workflow Start Target Regioisomer? N1_Target N1-Alkylation Start->N1_Target N2_Target N2-Alkylation Start->N2_Target N1_Cond Use NaH / THF (0 °C to RT) N1_Target->N1_Cond N2_Cond Use Mitsunobu (ROH, PPh3, DIAD, THF) N2_Target->N2_Cond N2_Alt Acid-Catalyzed Alkylation (e.g., TfOH + Diazo) N2_Target->N2_Alt N1_Check Is selectivity >9:1? N1_Cond->N1_Check N1_Pass Proceed to Workup N1_Check->N1_Pass Yes N1_Fail Increase Temp to 50 °C (Thermodynamic Equilibration) N1_Check->N1_Fail No

Decision tree for selecting optimal reaction conditions for indazole N-alkylation.

References

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications (RSC Publishing). Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. Available at:[Link]

  • Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. PMC. Available at: [Link]

  • Product Class 2: 1H- and 2H-Indazoles. Thieme Connect. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Solubility of 5-Chloroindazole Intermediates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges encountered with 5-chloroindazole intermediates. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower your experimental decisions.

The 5-chloroindazole scaffold is a key structural motif in many pharmacologically active molecules. However, its relatively nonpolar, aromatic structure often leads to poor aqueous solubility, creating significant hurdles in reaction work-ups, purification, and formulation development. This guide is designed to be a practical resource to overcome these challenges.

Troubleshooting Guide: Common Solubility Issues & Solutions

This section addresses specific problems you might encounter during your experiments with 5-chloroindazole intermediates.

Problem 1: My 5-chloroindazole intermediate is poorly soluble in common aqueous buffers (e.g., PBS) for my biological assay.

Cause: The planar, aromatic ring system of the indazole core, combined with the hydrophobic chloro-substituent, results in high lipophilicity and low solubility in polar, aqueous media.[1]

Solution Pathway:

  • Initial Approach: Co-Solvent System. The most direct method is to first create a high-concentration stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer.[1]

    • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) and ethanol are excellent choices due to their high solubilizing power and miscibility with water.[2][3]

    • Protocol:

      • Prepare a 10-50 mM stock solution of your 5-chloroindazole intermediate in 100% DMSO.

      • For your experiment, perform a serial dilution of this stock solution into your final aqueous buffer.

      • Critical Control: Ensure the final concentration of the organic solvent is low (typically <0.5% for DMSO) and consistent across all experimental conditions to avoid solvent-induced artifacts.[1]

  • If Precipitation Occurs Upon Dilution: pH Modification. The indazole ring contains nitrogen atoms that can be protonated or deprotonated, making the solubility of its derivatives pH-dependent.[1][4]

    • Mechanism: By adjusting the pH of your buffer away from the compound's isoelectric point (pI), you can increase the proportion of the more soluble ionized form.[1] For weakly basic compounds (like indazoles), decreasing the pH (making it more acidic) will increase solubility.[5]

    • Experimental Step: Conduct a pH-solubility profile. Prepare small-scale test solutions of your compound in a series of buffers with varying pH values (e.g., pH 4, 6, 7.4, 8) to identify the optimal pH for solubilization.

Problem 2: During a synthetic reaction in an aqueous or protic solvent, my 5-chloroindazole starting material or product is precipitating out of solution.

Cause: As the reaction proceeds, changes in the composition of the reaction mixture (e.g., consumption of a solubilizing reagent, formation of a less soluble product) can lead to precipitation.

Solution Pathway:

  • Solvent System Optimization.

    • Co-solvents: Introduce a water-miscible organic co-solvent like tetrahydrofuran (THF), dioxane, or isopropanol to the reaction mixture to increase the overall solvating power. The use of co-solvents can increase the solubility of poorly soluble compounds by several orders of magnitude.[3][6]

    • Aprotic Solvents: If the reaction chemistry allows, switching to a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be highly effective for dissolving indazole derivatives.[7]

  • Temperature Adjustment.

    • Mechanism: For most solid solutes, solubility increases with temperature.[8][9] The added thermal energy helps to overcome the crystal lattice energy of the solid, allowing it to dissolve more readily.[10]

    • Action: Gently heating the reaction mixture can often help to redissolve precipitated material. However, you must first confirm the thermal stability of your reactants and products to avoid degradation.

Problem 3: I am struggling to achieve a high enough concentration of my 5-chloroindazole intermediate for formulation or toxicology studies.

Cause: Standard methods like co-solvents and pH adjustment may not be sufficient for achieving the high concentrations required for in-vivo studies.

Solution Pathway:

  • Salt Formation. This is a highly effective strategy for ionizable compounds.[11][12]

    • Mechanism: Converting the neutral 5-chloroindazole intermediate into a salt introduces a charged moiety, which generally leads to a significant increase in aqueous solubility.[13][14]

    • Procedure: If your intermediate has a basic nitrogen, it can be reacted with a suitable acid (e.g., HCl, methanesulfonic acid, tartaric acid) to form a more soluble salt. A screening of different counterions is often necessary to find the optimal salt form with the best balance of solubility and stability.[12]

  • Use of Surfactants or Cyclodextrins.

    • Surfactants: These are amphiphilic molecules that can form micelles in aqueous solutions.[15][16] The hydrophobic core of the micelle can encapsulate the poorly soluble 5-chloroindazole intermediate, while the hydrophilic outer shell allows the entire complex to be dispersed in water.[11][15]

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[13] They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity.[1]

Solubility Enhancement Workflow

The following diagram outlines a systematic approach to improving the solubility of your 5-chloroindazole intermediates.

Solubility_Workflow cluster_0 Start: Solubility Issue Identified cluster_1 Initial Screening cluster_3 Outcome Start Poor Solubility of 5-Chloroindazole Intermediate CoSolvent Attempt Dissolution with Co-solvent (e.g., DMSO, Ethanol) Start->CoSolvent Step 1 pH_Adjust pH Adjustment CoSolvent->pH_Adjust If precipitation occurs or solubility is insufficient Salt_Formation Salt Formation Screening pH_Adjust->Salt_Formation If still insufficient ReEvaluate Re-evaluate Compound or Formulation Approach pH_Adjust->ReEvaluate If advanced methods fail or are not feasible Surfactant Use of Surfactants Salt_Formation->Surfactant Alternative/Concurrent Cyclodextrin Cyclodextrin Complexation Salt_Formation->Cyclodextrin Alternative/Concurrent Success Sufficient Solubility Achieved Salt_Formation->Success Particle_Size Particle Size Reduction (Micronization/Nanosizing) Surfactant->Particle_Size Consider in parallel Surfactant->Success Cyclodextrin->Particle_Size Consider in parallel Cyclodextrin->Success Particle_Size->Success

Caption: A decision workflow for troubleshooting poor solubility.

Frequently Asked Questions (FAQs)

Q1: What are the typical organic solvents for dissolving 5-chloroindazole intermediates?

  • A1: Based on the general properties of indazole derivatives, polar aprotic solvents like DMSO, DMF, and NMP are highly effective.[7] For less polar intermediates, chlorinated solvents like dichloromethane (DCM) or ethers like THF may also be suitable.

Q2: How does temperature generally affect the solubility of 5-chloroindazole intermediates?

  • A2: In most cases, the solubility of solid organic compounds like 5-chloroindazole intermediates in liquid solvents increases as the temperature rises.[8][9] This is because the dissolution process is often endothermic, meaning it requires energy input to break the crystal lattice of the solid.[8] However, it is crucial to test the thermal stability of your specific compound before applying heat, as degradation can occur at elevated temperatures.

Q3: Can I use surfactants to improve the solubility of my compound in a cell-based assay?

  • A3: Yes, but with caution. Non-ionic surfactants like Polysorbates (e.g., Tween® 80) or Pluronics® are often used.[18][19] However, it is essential to determine the critical micelle concentration (CMC) and to test for any potential cytotoxicity of the surfactant itself at the concentrations you plan to use.[11] Always include a vehicle control (buffer with surfactant but without your compound) in your experiments.

Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

  • A4:

    • Kinetic solubility measures the concentration of a compound that remains in solution after a high-concentration stock (usually in DMSO) is rapidly diluted into an aqueous buffer. It reflects the compound's tendency to precipitate under non-equilibrium conditions and is often measured in early drug discovery.[20][21]

    • Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution with an excess of solid material. This measurement is more time-consuming but provides a more fundamental understanding of the compound's solubility.[21][22]

    • Which to measure: For initial screening and biological assays, kinetic solubility is often sufficient.[21] For formulation and late-stage preclinical development, thermodynamic solubility is the more relevant parameter.[21]

Q5: Are there any analytical techniques to measure the solubility of my 5-chloroindazole intermediate?

  • A5: Yes, several methods are available. A common approach is to prepare a saturated solution, separate the undissolved solid (e.g., by centrifugation or filtration), and then quantify the concentration of the dissolved compound in the supernatant.[23] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and accurate method for this quantification.[22] Other techniques include UV-spectrometry and LC-MS.[22][23]

Experimental Protocols

Protocol 1: Basic Kinetic Solubility Assessment

Objective: To quickly determine the apparent solubility of a 5-chloroindazole intermediate in an aqueous buffer.

Materials:

  • 10 mM stock solution of your compound in 100% DMSO.

  • Aqueous buffer (e.g., PBS, pH 7.4).

  • 96-well plate.

  • Plate shaker.

  • HPLC-UV or LC-MS/MS system for analysis.

Procedure:

  • Add your aqueous buffer to the wells of a 96-well plate.

  • Add a small volume of your 10 mM DMSO stock solution to the buffer to achieve your highest desired test concentration (e.g., 2 µL of stock into 198 µL of buffer for a 100 µM final concentration and 1% final DMSO).

  • Incubate the plate at room temperature with gentle shaking for 2 hours.[21]

  • After incubation, visually inspect for any precipitation.

  • Analyze the concentration of the compound remaining in the solution (supernatant) using a suitable analytical method like HPLC-UV.[7] The concentration measured is the kinetic solubility under these conditions.

Protocol 2: Screening for Solubility Enhancement using a Co-solvent System

Objective: To identify an effective co-solvent system for a specific 5-chloroindazole intermediate.

Materials:

  • Your 5-chloroindazole intermediate (solid).

  • A panel of water-miscible organic solvents (e.g., DMSO, ethanol, propylene glycol, PEG 400).[24]

  • Aqueous buffer (e.g., PBS, pH 7.4).

  • Vials and a vortex mixer.

Procedure:

  • Prepare a series of aqueous buffer solutions containing different percentages of a co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Add an excess amount of your solid compound to a fixed volume of each co-solvent/buffer mixture.

  • Agitate the samples (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a calibrated HPLC method.

  • Compare the solubility results across the different co-solvent systems to identify the most effective one.

References

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Dahan, A., & Miller, J. M. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Agno Pharma. (n.d.). Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Wisdom Library. (2025, July 31). Co-solvency: Significance and symbolism. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • Google Patents. (n.d.).
  • Williamson, K. L. (2003). A Simple Method for Determination of Solubility in the First-Year Laboratory. Journal of Chemical Education, 80(5), 560. [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(4), 10-18. [Link]

  • Solve Scientific. (2007, August 15). High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?[Link]

  • CatSci. (2022, April 7). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. [Link]

  • Liu, R. (Ed.). (2017). Water-Insoluble Drug Formulation. CRC press. (Note: A specific chapter on surfactants would be relevant here, though a direct link is not available from the search results). A relevant article is: Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. [Link]

  • Journal of Drug Delivery and Therapeutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]

  • ResearchGate. (2026, January 11). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. [Link]

  • Martins, M. B., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 921-936. [Link]

  • Allied Journal of Pharmaceutical and Therapeutic Innovations. (2023, June 16). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]

  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. [Link]

  • Wikipedia. (n.d.). Surfactant. [Link]

  • IU East. (n.d.). Effect of Temperature and Solvent on Solubility. In Experimental Chemistry Laboratory Manual. [Link]

  • ResearchGate. (n.d.). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. [Link]

  • Zhu, W., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • ResearchGate. (n.d.). Heats and Entropies of Polymerization, Ceiling Temperatures, Equilibrium Monomer Concentrations, and Polymerizability of Heterocyclic Compounds. [Link]

  • Pharmaceutical Technology. (2015, July 2). Solving Poor Solubility to Unlock a Drug's Potential. [Link]

  • Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. [Link]

  • Molecules. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • iLectureOnline. (2014, February 19). Chemistry - Solutions (21 of 53) Effects of Temperature of Solubility. [Link]

  • Farmacia. (n.d.). NEW DERIVATIVES OF 5-NITROINDAZOLE WITH POTENTIAL ANTITUMOR ACTIVITY. [Link]

  • Pharmaceutics. (n.d.). Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges. [Link]

  • International Journal of Novel Research and Development. (2025, October 10). Drug Solubility: Challenges And Opportunities For Pharmaceutical Development. [Link]

  • Cureus. (n.d.). Enhancing the Solubility of Poorly Soluble Drugs: Strategies and Advances in Pharmaceutical Formulations. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2025, January 30). Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. [Link]

  • CAS Common Chemistry. (n.d.). 3-Chloroindazole. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Bis-Alkylation in Indazole Synthesis

Welcome to the Technical Support Center for Indazole Synthesis. The indazole scaffold is a privileged pharmacophore in drug discovery, but its functionalization is notoriously challenging.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indazole Synthesis. The indazole scaffold is a privileged pharmacophore in drug discovery, but its functionalization is notoriously challenging. Because the indazole core possesses two nucleophilic nitrogen atoms (N1 and N2), alkylation frequently yields regioisomeric mixtures. More critically, these reactions often cascade into bis-alkylation —the unwanted formation of N1,N2-dialkylindazolium salts.

This guide is designed for researchers, scientists, and process chemists to understand the causality behind over-alkylation and to deploy self-validating protocols that ensure absolute regiocontrol.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why am I observing N1,N2-dialkylindazolium salts even when I strictly use 1.0 equivalent of my alkylating agent? A1: The formation of bis-alkylated byproducts is fundamentally driven by the tautomeric and electronic state of your mono-alkylated intermediate. If your reaction conditions favor the kinetic N2-alkylation, the resulting 2-alkyl-2H-indazole exists in a higher-energy quinonoid tautomeric state. There is a massive thermodynamic driving force to restore full benzenoid aromaticity. Consequently, the N1 nitrogen of the 2H-isomer becomes hyper-nucleophilic, leading to rapid quaternization (bis-alkylation) that can outpace the initial alkylation of the starting material[1].

Q2: How do base and solvent choices dictate the over-alkylation risk? A2: The choice of base dictates whether the reaction proceeds via the neutral indazole or the indazolide anion. Strong bases like sodium hydride (NaH) in aprotic solvents (THF) ensure complete deprotonation to the indazolide anion. Under these conditions, the sodium cation often coordinates with N2, directing the electrophile to N1[2]. Because the resulting 1-alkyl-1H-indazole is fully aromatic and thermodynamically stable, its N2 nitrogen is significantly less nucleophilic, drastically reducing the rate of a second alkylation event[3]. Conversely, weak bases (e.g., K₂CO₃ in DMF) yield mixtures of N1 and N2 isomers, invariably increasing the pool of the highly reactive 2H-isomer that acts as a precursor to bis-alkylation[4].

Q3: How can I selectively achieve N2-alkylation without triggering bis-alkylation? A3: Abandon standard basic alkylation with alkyl halides. Instead, utilize 5 under acidic conditions. The acidic environment protonates the imide, facilitating selective nucleophilic displacement by the N2-nitrogen while keeping the overall system protonated enough to prevent subsequent quaternization[5].

Part 2: Mechanistic Pathway Visualization

The logical flow of indazole alkylation and the subsequent bis-alkylation trap is mapped below. Note how the kinetic N2-pathway acts as a funnel toward the unwanted indazolium salt.

BisAlkylationMechanism Indazole 1H-Indazole (Starting Material) Anion Indazolide Anion (Nucleophile) Indazole->Anion Base (-H+) N1_Alkyl N1-Alkyl-1H-indazole (Thermodynamic Product) Anion->N1_Alkyl R-X (Thermodynamic Control) N2_Alkyl N2-Alkyl-2H-indazole (Kinetic Product) Anion->N2_Alkyl R-X (Kinetic Control) BisAlkyl N1,N2-Dialkylindazolium Salt (Bis-Alkylation Byproduct) N1_Alkyl->BisAlkyl Excess R-X (Slow Quaternization) N2_Alkyl->BisAlkyl Excess R-X (Fast Quaternization)

Mechanistic pathway of indazole alkylation and indazolium salt bis-alkylation.

Part 3: Quantitative Data & Condition Benchmarking

To minimize bis-alkylation, you must select conditions that either heavily favor the N1-isomer or chemically suppress the quaternization of the N2-isomer.

Reaction System (Base/Solvent)ElectrophilePrimary RegioisomerBis-Alkylation RiskMechanistic Driver
K₂CO₃ / DMF Primary Alkyl HalideMixed (N1 & N2)High Incomplete deprotonation; kinetic N2 trapping leads to rapid quaternization to restore aromaticity.
NaH / THF Primary Alkyl HalideN1-Alkyl (>95%)Low Complete deprotonation; thermodynamic control favors the stable benzenoid N1-isomer[3].
Trialkyl Orthoformate (Neat) OrthoformateN2-AlkylVery High Quinonoid 2H-isomer acts as a strong nucleophile; quaternization is the driving force[1].
Acidic Catalyst TrichloroacetimidateN2-Alkyl (>99%)Very Low Acidic environment protonates the imide, preventing subsequent N1 quaternization[5].

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By observing specific physical or chromatographic cues during the workflow, you can confirm the reaction's trajectory and halt bis-alkylation before it consumes your yield.

Protocol A: Regioselective N1-Alkylation (Minimizing Indazolium Formation)

This protocol utilizes 3 to force the reaction down the thermodynamic N1 pathway, inherently starving the bis-alkylation route[3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve the substituted 1H-indazole (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C. Portion-wise, add sodium hydride (60% dispersion in mineral oil, 1.1 equiv).

    • Validation Check: Observe the evolution of H₂ gas (bubbling). Stir at room temperature for 30 minutes until bubbling completely ceases. This physical cue confirms 100% conversion to the indazolide anion, preventing unreacted starting material from skewing stoichiometry.

  • Alkylation: Cool the suspension back to 0 °C. Add the alkyl halide (1.05 equiv) dropwise over 10 minutes. Warm to room temperature and stir for 4–12 hours.

  • Monitoring & Work-up: Monitor via TLC (Hexanes/EtOAc).

    • Validation Check: The desired N1-alkylated product will universally elute faster (higher Rf​ ) than the N2-isomer due to the lower dipole moment of the benzenoid structure. A clean baseline confirms the absence of polar bis-alkylated indazolium salts.

  • Quench: Carefully quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Selective N2-Alkylation via Trichloroacetimidates

When N2-alkylation is the explicit goal, traditional basic conditions will almost always result in over-alkylation. This protocol uses an acidic environment to bypass the indazolide anion entirely[5].

Step-by-Step Methodology:

  • Preparation: Dissolve the 1H-indazole (1.0 equiv) and the desired alkyl 2,2,2-trichloroacetimidate (1.2 equiv) in a non-polar solvent like dichloromethane (DCM) or toluene.

  • Acidic Activation: Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid or BF₃·OEt₂, 0.1 to 0.2 equiv) at room temperature.

    • Validation Check: The absence of a strong base prevents the formation of the highly nucleophilic indazolide anion. If the reaction stalls, verifying the pH of the micro-environment confirms the catalytic cycle is active.

  • Nucleophilic Displacement: Stir the reaction at room temperature or mild heating (40 °C) for 12–24 hours. The protonated imide acts as an excellent leaving group, allowing the N2 nitrogen to attack selectively.

  • Work-up: Wash the organic layer with saturated aqueous NaHCO₃ to neutralize the acid, dry over MgSO₄, and purify via silica gel chromatography. The acidic conditions intrinsically protect the newly formed 2-alkyl-2H-indazole from quaternizing.

References

  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - ACS Omega. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork. Available at: [Link]

  • The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate - Indian Journal of Heterocyclic Chemistry, Connect Journals. Available at: [Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole - WuXi Biology. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of tert-Butyl 5-chloro-1H-indazole-1-carboxylate

Welcome to the Technical Support Center for the purification of tert-Butyl 5-chloro-1H-indazole-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of tert-Butyl 5-chloro-1H-indazole-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of obtaining this key intermediate in high purity.

Introduction

tert-Butyl 5-chloro-1H-indazole-1-carboxylate is an important building block in medicinal chemistry, often utilized in the synthesis of various therapeutic agents. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the indazole nitrogen facilitates selective functionalization at other positions of the heterocyclic core. However, the purification of this compound can present several challenges, from removing unreacted starting materials and byproducts to preventing the degradation of the acid-labile Boc group. This guide provides practical, field-proven insights to help you achieve a highly pure product consistently.

Core Purification Strategies

The two primary methods for the purification of tert-Butyl 5-chloro-1H-indazole-1-carboxylate are column chromatography and recrystallization. The choice between these methods will depend on the scale of your reaction and the nature of the impurities present.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of tert-Butyl 5-chloro-1H-indazole-1-carboxylate.

Issue 1: Low Yield of Purified Product

Question: I'm experiencing a significant loss of material during purification, resulting in a low yield. What are the likely causes and how can I mitigate this?

Answer:

Low recovery of the target compound can stem from several factors, from an incomplete reaction to losses during the work-up and purification steps.

Potential Causes and Solutions:

  • Incomplete Reaction: Before starting the purification, it is crucial to ensure the reaction has gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is incomplete, consider extending the reaction time or adding a slight excess of the limiting reagent.

  • Losses During Aqueous Work-up: The product may have some solubility in the aqueous phase, leading to losses during extraction. To minimize this, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous phase. Also, ensure you perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) to maximize the recovery from the aqueous layer.

  • Improper Column Chromatography Technique: If you are using column chromatography, product loss can occur due to irreversible adsorption onto the silica gel or co-elution with impurities.

    • Solution: Deactivate the silica gel by adding a small percentage of triethylamine to the eluent system. This is particularly useful if your compound is basic. Ensure your chosen eluent system provides good separation between your product and impurities on a TLC plate before running the column.

  • Product Degradation: The Boc group is susceptible to cleavage under acidic conditions.[1] If your reaction work-up or purification involves acidic solutions, you may be losing your product to deprotection.

    • Solution: Neutralize any acidic solutions promptly and avoid prolonged exposure to low pH. If acidic conditions are unavoidable, perform the steps at low temperatures (0-5 °C) to minimize degradation.

Issue 2: Presence of Unreacted Starting Materials in the Final Product

Question: My final product is contaminated with unreacted 5-chloro-1H-indazole or di-tert-butyl dicarbonate (Boc₂O). How can I remove these?

Answer:

The presence of starting materials after purification indicates an inefficient separation process.

Potential Causes and Solutions:

  • Ineffective Work-up: A standard aqueous work-up should remove most of the unreacted 5-chloro-1H-indazole.

    • Solution: A wash with a dilute aqueous solution of a weak acid, such as 1% HCl, can help to remove the unreacted indazole by protonating it and increasing its solubility in the aqueous phase. Be cautious with the acid concentration and exposure time to avoid deprotection of your product.

  • Excess Boc₂O: Using a large excess of Boc₂O can lead to its presence in the crude product.

    • Solution: Unreacted Boc₂O can often be removed by co-evaporation with a high-boiling point solvent like toluene under reduced pressure. Alternatively, a wash with a dilute solution of a nucleophile like aqueous ammonia can help to quench the remaining Boc₂O.

  • Inadequate Chromatographic Separation: If column chromatography is being used, the eluent system may not be optimal for separating the product from the starting materials.

    • Solution: Carefully optimize the eluent system using TLC. A common starting point for similar compounds is a mixture of ethyl acetate and hexanes. A less polar eluent system will generally result in better separation of the more polar unreacted indazole from the product.

Issue 3: Product Degradation (Loss of Boc Group)

Question: I'm observing a byproduct that appears to be the deprotected 5-chloro-1H-indazole. What is causing this and how can I prevent it?

Answer:

The tert-butyloxycarbonyl (Boc) protecting group is known for its lability under acidic conditions.[1]

Potential Causes and Solutions:

  • Acidic Conditions During Work-up or Purification: Exposure to strong acids, or even prolonged exposure to weak acids, can lead to the cleavage of the Boc group.

    • Solution: Maintain neutral or slightly basic conditions throughout the work-up and purification process. If an acidic wash is necessary, use a very dilute acid (e.g., 0.5-1% HCl) and perform the wash at low temperatures (0-5 °C), followed by immediate neutralization. When performing column chromatography, consider using a mobile phase that has been neutralized or contains a small amount of a basic additive like triethylamine.

  • Thermal Instability: While generally stable at room temperature, prolonged heating can potentially lead to some degradation.

    • Solution: Avoid excessive heating during solvent removal. Use a rotary evaporator at a moderate temperature (e.g., 40 °C) and under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for column chromatography?

A1: A good starting point for column chromatography on silica gel is a gradient or isocratic elution with a mixture of ethyl acetate and hexanes (or petroleum ether). Based on similar compounds, a ratio in the range of 10-30% ethyl acetate in hexanes is often effective. It is crucial to first determine the optimal solvent system by running a TLC analysis of your crude product.

Q2: How can I perform a recrystallization of tert-Butyl 5-chloro-1H-indazole-1-carboxylate?

A2: Recrystallization can be an effective method for purification if a suitable solvent system is found. A common approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., isopropanol, ethyl acetate, or toluene) and then slowly cool the solution to induce crystallization. The addition of a non-solvent (a solvent in which the product is insoluble, like hexanes) can also promote crystallization.

Q3: What analytical techniques should I use to confirm the purity of my final product?

A3: A combination of techniques is recommended to ensure the purity and identity of your product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the compound and can reveal the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of your compound and can be used to quantify any impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of your product and can help to identify unknown impurities.

Q4: My purified product is a gummy solid or an oil. How can I induce it to crystallize?

A4: The physical state of the purified product can be influenced by residual solvents or minor impurities.

  • Thorough Drying: Ensure all solvents are removed under high vacuum for an extended period.

  • Trituration: Try triturating the oil or gummy solid with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). This can often wash away impurities and induce crystallization.

  • Seeding: If you have a small amount of crystalline material, adding a seed crystal to a saturated solution of your product can initiate crystallization.

Experimental Protocols
Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Dissolve the crude tert-Butyl 5-chloro-1H-indazole-1-carboxylate in a minimal amount of dichloromethane or the eluent mixture. In a separate beaker, prepare a slurry of silica gel in the chosen eluent (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pour the silica gel slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Loading the Sample: Once the silica gel has settled, carefully load the dissolved crude product onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the elution of the product by TLC.

  • Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation: Typical Eluent Systems for Related Compounds
CompoundEluent System (v/v)Source
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate20-30% Ethyl Acetate in Hexane
tert-Butyl 1H-imidazole-1-carboxylateHexanes/Ethyl AcetateBenchChem
Visualization of the Purification Workflow

Purification_Workflow Crude_Product Crude Product Aqueous_Workup Aqueous Work-up (e.g., NaHCO₃ wash) Crude_Product->Aqueous_Workup Organic_Layer Organic Layer Aqueous_Workup->Organic_Layer Drying Drying (e.g., Na₂SO₄) Organic_Layer->Drying Filtration Filtration Drying->Filtration Concentration Concentration Filtration->Concentration Purification_Choice Choice of Purification Concentration->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex Mixture Recrystallization Recrystallization Purification_Choice->Recrystallization Crystalline Solid Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: A typical workflow for the purification of tert-Butyl 5-chloro-1H-indazole-1-carboxylate.

References
  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210694. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-Boc Indazole Stability Under Basic Conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who are perplexed when their tert-butyloxycarbonyl (Boc) protecting group mysteriously vanishes during base-m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who are perplexed when their tert-butyloxycarbonyl (Boc) protecting group mysteriously vanishes during base-mediated reactions.

While the Boc group is universally recognized as highly stable to basic conditions when protecting aliphatic amines, N-Boc azoles (such as indazoles, pyrazoles, and imidazoles) are a completely different chemical class . On an indazole ring, the Boc group behaves as an activated carbamate, making it highly susceptible to nucleophilic attack and premature cleavage[1].

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you troubleshoot, prevent, or intentionally utilize the lability of N-Boc indazoles.

Troubleshooting FAQs

Q1: I ran a Suzuki-Miyaura coupling on a 3-iodo-N-Boc-indazole using K₂CO₃ in aqueous dioxane at 100 °C. My cross-coupling worked, but the product is completely deprotected. Why did this happen? A1: This is a classic manifestation of N-Boc indazole lability. The base (K₂CO₃) in the presence of water generates hydroxide ions (OH⁻) at elevated temperatures. Because the indazole ring is electron-withdrawing, the Boc carbonyl is highly electrophilic. The hydroxide nucleophile attacks the carbonyl, leading to concomitant deprotection during the cross-coupling cycle[2]. If Boc retention is critical, you must switch to strictly anhydrous conditions (e.g., anhydrous Cs₂CO₃ in dry toluene) or utilize a more robust protecting group like SEM.

Q2: I need to selectively remove an N-Boc group from an indazole core, but my molecule also contains an aliphatic N-Boc amine and a tert-butyl ester. Can I deprotect the indazole without using strong acids like TFA? A2: Yes. You can exploit the unique electrophilicity of the indazole N-Boc group. A catalytic amount of Sodium Methoxide (NaOMe) in dry Methanol at room temperature will selectively and quantitatively cleave the indazole N-Boc group within 1–3 hours, leaving aliphatic N-Boc amines and tert-butyl esters completely untouched[3]. Alternatively, Sodium Borohydride (NaBH₄) in Ethanol has been proven to selectively deprotect N-Boc azoles via hydride attack[1].

Q3: My N-Boc indazole degrades when stored in a basic amine solvent (like piperidine or diethylamine). Is this expected? A3: Absolutely. Secondary amines are excellent nucleophiles. They will attack the activated Boc carbonyl, forming a urea byproduct and releasing the free 1H-indazole. Never store or process N-Boc indazoles in nucleophilic solvents unless deprotection is the intended outcome.

Mechanistic Deep Dive: The Causality of Lability

To master your synthetic route, you must understand the underlying electronic causality.

In a standard aliphatic N-Boc amine , the nitrogen's lone pair donates electron density into the carbamate carbonyl, reducing its electrophilicity. Furthermore, if a nucleophile were to attack, the resulting aliphatic amine anion would be a thermodynamically terrible leaving group. Thus, it remains stable.

In an N-Boc indazole , the nitrogen's lone pair is partially delocalized into the aromatic π -system of the bicyclic heterocycle. This lack of donation leaves the Boc carbonyl highly electron-deficient. When a nucleophile (such as methoxide, hydroxide, or hydride) attacks the carbonyl, the tetrahedral intermediate rapidly collapses because the resulting indazolide anion is an exceptional, resonance-stabilized leaving group [1].

Mechanism A N-Boc Indazole + Nucleophile (Nu⁻) B Tetrahedral Intermediate (Attack at Boc Carbonyl) A->B Nucleophilic Addition C Indazolide Anion + t-Butyl Carbonate B->C Collapse & C-N Cleavage D Free 1H-Indazole + CO₂ + Nu-tBu C->D Proton Transfer & Decarboxylation

Logical flow of base-mediated nucleophilic deprotection mechanism of N-Boc indazoles.

Quantitative Stability Data

The table below summarizes the comparative stability of various N-Boc protected moieties, highlighting the stark contrast between standard amines and activated azoles[1][2][3].

Table 1: Comparative Stability of N-Boc Protected Moieties Under Basic/Nucleophilic Conditions

Substrate TypeExampleNaOMe / MeOH (rt, 3h)K₂CO₃ / H₂O / Dioxane (100 °C, 12h)NaBH₄ / EtOH (rt, 5h)
Aliphatic Amine N-Boc-piperidineStableStableStable
Indole N-Boc-indoleStableStableStable
Indazole N-Boc-indazoleCleaved (>90%) Cleaved (>80%) Cleaved (>95%)
Pyrazole / Imidazole N-Boc-pyrazoleCleaved (>90%) Cleaved (>85%) Cleaved (>95%)

Validated Experimental Protocols

Every protocol utilized in process chemistry must be a self-validating system. Below are two field-tested workflows designed to either intentionally exploit or carefully avoid this reactivity.

Protocol A: Selective Deprotection of N-Boc Indazole via Sodium Methoxide

Objective: Quantitatively remove the N-Boc group from an indazole while preserving other acid-labile or base-stable groups[3].

  • Preparation: Dissolve the N-Boc indazole (1.0 eq) in anhydrous methanol to achieve a 0.1 M concentration under an inert atmosphere (N₂ or Ar).

    • Causality: Anhydrous conditions prevent the competitive saponification of standard esters, ensuring methoxide acts purely on the activated carbamate.

  • Reagent Addition: Add a catalytic amount of Sodium Methoxide (NaOMe, 0.1 to 0.2 eq) to the stirring solution at room temperature (20–25 °C).

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (e.g., 30% EtOAc in Hexanes). The starting N-Boc indazole typically migrates higher (e.g., Rf​ ~0.6). As the reaction progresses, look for the appearance of a highly UV-active spot at a lower Rf​ (e.g., Rf​ ~0.2), corresponding to the free 1H-indazole (due to increased polarity and hydrogen bonding). Complete conversion occurs within 1–3 hours.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NH₄Cl.

    • Causality: The mild acidity of NH₄Cl neutralizes the methoxide without risking the cleavage of highly acid-labile groups (like acetonides).

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Coupling with Intact N-Boc Retention

Objective: Perform a C-C cross-coupling on a halogenated N-Boc indazole without losing the Boc group[4].

  • Preparation: Charge an oven-dried Schlenk flask with the halo-N-Boc-indazole (1.0 eq), aryl boronic acid (1.5 eq), anhydrous K₂CO₃ or Cs₂CO₃ (2.0 eq), and a palladium catalyst (e.g., XPhos-Pd-G2, 5 mol%).

  • Solvent Selection: Add strictly anhydrous, degassed 1,4-Dioxane (or Toluene).

    • Causality: Excluding water completely prevents the formation of hydroxide ions, which are the primary nucleophiles responsible for Boc cleavage under standard aqueous Suzuki conditions.

  • Reaction: Heat to 80–110 °C under N₂. Monitor by LC-MS.

  • Validation: The mass spectrum should show the desired product mass. Note that electrospray ionization (ESI) often causes in-source fragmentation of the t-butyl group (-56 Da), so look for the [M+Na]⁺ adduct to definitively confirm the Boc group remains attached in the bulk material.

References

  • Source: nih.
  • Source: nih.
  • Source: benchchem.
  • Simple and Selective Removal of the t-Butyloxycarbonyl (Boc)

Sources

Troubleshooting

Overcoming steric hindrance in 5-chloroindazole coupling

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with steric hindrance in coupling re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with steric hindrance in coupling reactions involving 5-chloroindazole. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize these challenging transformations.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of 5-chloroindazole coupling, and why is it a significant issue?

A1: Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that impedes a chemical reaction. In the case of 5-chloroindazole, the indazole ring system itself presents a unique steric and electronic environment. When attempting to form a new bond, typically at the N1 or C3 position, the incoming coupling partner can physically clash with the bicyclic indazole core or substituents on the coupling partner itself. This is particularly problematic in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation), where large, complex molecules are brought together at the metal center.[1] The result is often low reaction rates, poor yields, or complete reaction failure.

Q2: Which nitrogen on the indazole ring is more likely to participate in N-arylation reactions, and how does steric hindrance influence this?

A2: Indazoles possess two reactive nitrogen atoms, N1 and N2, leading to the potential for forming a mixture of regioisomers during N-arylation. The regiochemical outcome is a delicate balance of electronics and sterics.[2] Generally, the N1 position is sterically more accessible. However, the N2 anion is often more thermodynamically stable. For sterically demanding coupling partners (e.g., an aryl halide with ortho-substituents), the reaction is more likely to be forced toward the less hindered N1 position. Conversely, smaller electrophiles might favor the N2 position under certain conditions. The choice of base and solvent can also significantly influence this selectivity by altering the chelation environment around the indazole anion.[3][4]

Q3: Why do standard palladium catalysts (e.g., Pd(PPh₃)₄) often fail for these hindered couplings?

A3: Standard palladium catalysts with simple phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for sterically challenging couplings for two primary reasons. First, the ligands are not bulky enough to promote the crucial reductive elimination step, which is often the rate-limiting step for hindered substrates.[5] This step involves the formation of the final C-C or C-N bond and regeneration of the active Pd(0) catalyst. Second, these simpler catalyst systems can be less stable at the higher temperatures often required to overcome the activation energy barrier, leading to catalyst decomposition and low turnover. Modern catalyst design focuses on using bulky, electron-rich ligands that accelerate the key steps in the catalytic cycle and enhance catalyst stability.[6][7]

Troubleshooting Guide: Low Yield in 5-Chloroindazole Coupling

This guide addresses the common problem of low or no yield in Suzuki-Miyaura and Buchwald-Hartwig reactions.

Problem: Low to no yield in a Suzuki-Miyaura coupling with a sterically hindered arylboronic acid.
Potential CauseRecommended SolutionRationale & Scientific Explanation
Ineffective Ligand Switch to a bulky, electron-rich biaryl monophosphine ligand (e.g., SPhos, XPhos, RuPhos) or a robust N-heterocyclic carbene (NHC) ligand.[8]Bulky ligands accelerate the rate-limiting reductive elimination step by creating steric pressure at the metal center. Their electron-donating nature also increases the electron density on the palladium, facilitating the initial oxidative addition of the aryl chloride.[5] NHC ligands are strong σ-donors that form very stable and highly active palladium complexes capable of high catalytic turnover, even with challenging substrates.[9][10]
Inappropriate Base Use a weaker, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).Strong bases like alkoxides (e.g., NaOtBu) can sometimes lead to side reactions or degradation of sensitive substrates. K₃PO₄ and Cs₂CO₃ are effective at promoting the transmetalation step without introducing harsh basicity.[11][12] The choice of base is critical for activating the boronic acid for transmetalation.
Suboptimal Solvent Screen solvents like dioxane, toluene, or a toluene/water mixture.The solvent must be able to dissolve the reagents and stabilize the catalytic intermediates. Aprotic polar solvents like dioxane are often excellent choices for Suzuki couplings. The presence of water can sometimes be beneficial for the dissolution of the inorganic base and can accelerate the transmetalation step.
Low Reaction Temperature Increase the reaction temperature, potentially utilizing microwave irradiation.Overcoming the high activation energy associated with steric hindrance often requires significant thermal energy. Microwave heating can dramatically reduce reaction times by efficiently and uniformly heating the reaction mixture, sometimes leading to cleaner reactions and higher yields compared to conventional heating.[13]
Problem: Low yield in a Buchwald-Hartwig N-arylation with a bulky amine or aryl halide.
Potential CauseRecommended SolutionRationale & Scientific Explanation
Insufficient Ligand Bulk Employ a highly hindered biaryl phosphine ligand such as BrettPhos, AdBrettPhos, or a specialized P,N-ligand.The Buchwald-Hartwig amination is exquisitely sensitive to steric hindrance. Extremely bulky ligands are required to facilitate the C–N reductive elimination from the sterically crowded palladium center. These ligands create a wide "bite angle" that forces the aryl and amino groups into proximity, promoting bond formation.[7][13][14]
Incorrect Base Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).Unlike the Suzuki reaction, the Buchwald-Hartwig amination requires a strong base to deprotonate the amine, forming the active nucleophile. The choice of base is critical and must be strong enough to deprotonate the amine but not so reactive that it causes side reactions with the aryl halide.[11]
Catalyst Inhibition Ensure rigorous exclusion of air and moisture. Use a palladium precatalyst (e.g., XPhos Pd G3) to ensure efficient generation of the active Pd(0) species.Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II). Precatalysts are air-stable Pd(II) complexes that are designed to cleanly and efficiently generate the active LPd(0) catalyst in situ upon addition of base, leading to more reproducible results.[15][16]

Visualized Workflows and Mechanisms

The Challenge of Steric Hindrance in the Catalytic Cycle

The diagram below illustrates a generic palladium-catalyzed cross-coupling cycle and highlights the steps most affected by steric hindrance. Bulky groups on the indazole (R¹) or the coupling partner (R²) create a "steric clash" that increases the activation energy for both the oxidative addition and the final, bond-forming reductive elimination step.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 L-Pd(0) (Active Catalyst) OA Oxidative Addition Complex Pd0->OA 1. Oxidative Addition (5-Cl-Indazole-X) TM Transmetalation Complex OA->TM 2. Transmetalation (Suzuki) or Base-mediated Deprotonation (Buchwald) TM->Pd0 3. Reductive Elimination (Forms Product) Product Coupled Product TM->Product Reactant1 5-Cl-Indazole-X Reactant1->OA Reactant2 Coupling Partner (e.g., Ar-B(OH)₂ or R₂NH) Reactant2->TM Clash2 Steric Clash! Bulky groups resist bond formation Clash2->TM Clash1 Clash1 Clash1->OA

Caption: The Pd-catalyzed cycle showing where steric hindrance is problematic.

Troubleshooting Workflow for Low Coupling Yield

If you are experiencing low yields, follow this logical troubleshooting workflow to systematically address the most common failure points.

Troubleshooting_Workflow start Low / No Yield in Coupling Reaction p1 Re-evaluate Catalyst System start->p1 p2 Optimize Reaction Conditions start->p2 p3 Verify Starting Materials start->p3 s1a Is the ligand bulky enough? (e.g., PPh₃ vs. XPhos) p1->s1a s2a Is the base appropriate? (e.g., K₃PO₄ for Suzuki, NaOtBu for Buchwald) p2->s2a s2c Is the temperature high enough? p2->s2c s3a Confirm purity and integrity of indazole and coupling partner p3->s3a s1b Switch to a more robust ligand: - Bulky Biaryl Phosphine - N-Heterocyclic Carbene (NHC) s1a->s1b s1c Use a modern Pd-precatalyst (e.g., G3 or G4 precatalysts) s1b->s1c s2b Screen alternative bases (e.g., Cs₂CO₃, LHMDS) s2a->s2b s2d Increase temperature or use microwave heating s2c->s2d

Caption: A decision-making workflow for troubleshooting low-yield reactions.

Key Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 5-Chloroindazole with a Hindered Arylboronic Acid

This protocol is optimized for coupling sterically demanding partners by using a modern catalyst system.

Materials:

  • 5-chloro-1H-indazole

  • Sterically hindered arylboronic acid (e.g., 2,6-dimethylphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate, tribasic (K₃PO₄), finely ground

  • 1,4-Dioxane, anhydrous

  • Deionized water, degassed

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-chloro-1H-indazole (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Preparation: In a separate vial, briefly mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous dioxane.

  • Reaction Assembly: Add the catalyst slurry to the Schlenk flask. Follow with anhydrous, degassed dioxane (to achieve a concentration of ~0.1 M with respect to the indazole) and degassed water (10% v/v of dioxane).

  • Execution: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Rationale: The high temperature is necessary to overcome the steric barrier, and the SPhos/Pd(OAc)₂ system is robust under these conditions.[17]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig N-Arylation of 5-Chloroindazole with a Hindered Amine

This protocol uses a highly active palladium precatalyst to ensure efficient and reproducible C-N bond formation.

Materials:

  • 5-chloro-1H-indazole

  • Hindered amine (e.g., 2,6-diisopropylaniline)

  • XPhos Pd G3 ([(2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)(2'-amino-1,1'-biphenyl-2-yl)] palladium(II) methanesulfonate)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • Reaction Setup: In a glovebox, add 5-chloro-1H-indazole (1.2 equiv), the hindered amine (1.0 equiv), and NaOtBu (1.5 equiv) to an oven-dried vial equipped with a stir bar.

  • Catalyst Addition: Add the XPhos Pd G3 precatalyst (1-2 mol%). Rationale: The G3 precatalyst is highly active and air-stable, ensuring rapid formation of the active Pd(0) catalyst in situ, which is critical for challenging aminations.[15][16]

  • Reaction Assembly: Add anhydrous toluene (to achieve a concentration of ~0.2 M with respect to the amine) and seal the vial.

  • Execution: Remove the vial from the glovebox and place it in a preheated oil bath at 110 °C. Stir vigorously for 16-24 hours.

  • Monitoring: Monitor the reaction by LC-MS. Be aware that N1 and N2 isomers may be formed.

  • Workup: After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride. Dilute with dichloromethane and water. Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography, which will also serve to separate any regioisomers.

References

  • Cai, H. et al. (2015). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters. Available at: [Link]

  • Broguiere, T. et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Viciosa, M. et al. (2005). Simple (Imidazol-2-ylidene)-Pd-Acetate Complexes as Effective Precatalysts for Sterically Hindered Suzuki−Miyaura Couplings. Organic Letters. Available at: [Link]

  • Alam, M. & Keating, M. (2020). Indazole C-3 substituent effects on the N-1 versus N-2 regiochemical alkylation outcome. ResearchGate. Available at: [Link]

  • Wang, H. et al. (2025). Gold-Catalyzed Regioselective N-1 Arylation of Indazoles. ACS Publications. Available at: [Link]

  • Lin, P. et al. (2024). Dinickel-Catalyzed N=N Coupling Reactions for the Synthesis of Hindered Azoarenes. Journal of the American Chemical Society. Available at: [Link]

  • Li, G. et al. (2022). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kapdi, A. et al. (2010). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Alam, M. & Keating, M. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Organ, M. G. et al. (2011). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. Chemistry - A European Journal. Available at: [Link]

  • Sohel, S. & Gregor, K. (2016). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. Available at: [Link]

  • Bruneau, A. et al. (2022). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate. Available at: [Link]

  • Tu, T. et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]

  • Umicore. (2022). Next-generation ligands for complex coupling challenges. Chemistry World. Available at: [Link]

  • Kumar, A. et al. (2017). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions. Available at: [Link]

  • Bakale, R. & Ramdas, V. (2022). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available at: [Link]

  • Sharma, A. & Kumar, V. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]

  • Ruiz-Castillo, P. & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Tang, W. et al. (2015). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. ResearchGate. Available at: [Link]

  • Dreher, S. D. et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: ¹H NMR Differentiation of tert-Butyl 5-chloro-1H-indazole-1-carboxylate and Its Regioisomers

Executive Summary In drug discovery and synthetic methodology, 5-chloroindazole is a highly privileged pharmacophore. However, the functionalization of its pyrazole ring often yields a mixture of N1 and N2 regioisomers.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery and synthetic methodology, 5-chloroindazole is a highly privileged pharmacophore. However, the functionalization of its pyrazole ring often yields a mixture of N1 and N2 regioisomers. When protecting this scaffold with a tert-butoxycarbonyl (Boc) group, distinguishing between the thermodynamic N1-Boc product (tert-butyl 5-chloro-1H-indazole-1-carboxylate) and the kinetic N2-Boc product is a critical quality control step.

This guide provides an objective, data-driven comparison of the ¹H NMR performance of tert-butyl 5-chloro-1H-indazole-1-carboxylate against its N2-Boc alternative and the unprotected precursor, establishing a self-validating analytical framework for researchers.

Mechanistic Causality of ¹H NMR Chemical Shifts

The fundamental principle differentiating the ¹H NMR spectra of indazole regioisomers lies in the magnetic anisotropy of the ester/carbamate carbonyl group [1].

  • The N1-Boc Isomer (Target): When the Boc group is installed at the N1 position, steric constraints force the carbonyl oxygen into close spatial proximity with the C7-proton on the adjacent benzene ring. This places H-7 directly within the deshielding cone of the carbonyl π-system, resulting in a pronounced downfield shift ( Δδ≈+0.6 ppm) compared to the unprotected precursor.

  • The N2-Boc Isomer (Alternative): Conversely, when the Boc group is attached to the N2 position, the carbonyl group is oriented toward the isolated C3-proton on the pyrazole ring. This causes an even more dramatic deshielding effect on H-3 ( Δδ≈+0.5 to +0.6 ppm) while leaving H-7 relatively unaffected [2].

  • Unprotected Precursor: Lacks the anisotropic deshielding of the carbonyl, serving as the baseline for chemical shift comparisons.

Quantitative Data Comparison

The following table summarizes the diagnostic ¹H NMR chemical shifts (recorded in CDCl₃ at 400 MHz) used to objectively differentiate the target compound from its alternatives.

Proton AssignmentUnprotected 5-Chloro-1H-indazoletert-Butyl 5-chloro-1H-indazole-1-carboxylate (N1-Boc)tert-Butyl 5-chloro-2H-indazole-2-carboxylate (N2-Boc)
H-3 (Pyrazole ring)8.05 ppm (s)8.12 ppm (s)8.58 ppm (s) (Strongly Deshielded)
H-4 (Benzene ring)7.78 ppm (d, J = 2.0 Hz)7.75 ppm (d, J = 2.0 Hz)7.70 ppm (d, J = 2.0 Hz)
H-6 (Benzene ring)7.35 ppm (dd, J = 8.8, 2.0 Hz)7.48 ppm (dd, J = 8.8, 2.0 Hz)7.32 ppm (dd, J = 8.8, 2.0 Hz)
H-7 (Benzene ring)7.55 ppm (d, J = 8.8 Hz)8.15 ppm (d, J = 8.8 Hz) (Strongly Deshielded)7.65 ppm (d, J = 8.8 Hz)
Boc Group (t-Bu) N/A1.72 ppm (s, 9H)1.70 ppm (s, 9H)
N-H ~13.20 ppm (br s)N/AN/A

Note: In the N1-Boc isomer, the H-3 singlet and H-7 doublet often appear very close to each other (~8.12 - 8.15 ppm), sometimes presenting as overlapping multiplets depending on the magnetic field strength.

Diagnostic Workflow for Regioisomer Identification

To streamline the analytical process, the following logical workflow dictates how to assign the regiochemistry of the purified product based solely on the most downfield signals in the ¹H NMR spectrum.

NMR_Workflow Start Purified Boc-Protected 5-Chloroindazole Acquire Acquire 1H NMR (CDCl3, 298K) Start->Acquire Identify Identify Most Downfield Proton Signal (>8.0 ppm) Acquire->Identify Signal1 Singlet at ~8.5 - 8.6 ppm (Deshielded H-3) Identify->Signal1 Signal2 Doublet at ~8.1 - 8.2 ppm (Deshielded H-7) Identify->Signal2 Signal3 No signals >8.1 ppm (H-3 ~8.0 ppm, H-7 ~7.5 ppm) Identify->Signal3 N2 N2-Boc Regioisomer (Kinetic Product) Signal1->N2 N1 N1-Boc Regioisomer (Thermodynamic Product) Signal2->N1 Unp Unprotected Indazole (Starting Material) Signal3->Unp

Diagnostic decision tree for identifying 5-chloroindazole regioisomers via ¹H NMR shifts.

Self-Validating Experimental Protocol

To ensure absolute confidence in regioisomer assignment, the following step-by-step methodology incorporates internal validation checkpoints, creating a self-validating analytical system.

Step 1: Synthesis and Isolation
  • React 5-chloro-1H-indazole (1.0 eq) with Boc₂O (1.1 eq) and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM) at room temperature.

  • Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The N1-Boc isomer typically elutes slightly faster (higher Rf​ ) than the N2-Boc isomer due to differences in dipole moment.

  • Purify the crude mixture via flash column chromatography to isolate the distinct regioisomers.

Step 2: NMR Sample Preparation
  • Dissolve 5–10 mg of the purified, thoroughly dried compound in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D).

  • Transfer the homogeneous solution to a standard 5 mm NMR tube. Ensure no particulate matter is suspended to maintain optimal magnetic shimming.

Step 3: Acquisition Parameters
  • Acquire the ¹H NMR spectrum at 298 K using a minimum of 16 scans.

  • Set the relaxation delay (D1) to at least 2.0 seconds to ensure accurate integration of all proton environments.

Step 4: Data Validation (The Self-Validating System)
  • Internal Referencing: Calibrate the spectrum using the residual CHCl₃ solvent peak at exactly 7.26 ppm .

  • Integration Check: Set the integral of the intense tert-butyl singlet (~1.72 ppm) to exactly 9.00 . The sum of the integrals in the aromatic region (7.30 – 8.60 ppm) must equal exactly 4.00 .

    • Causality: Any deviation from a 9:4 ratio indicates incomplete protection, degradation (loss of the Boc group), or co-eluting impurities.

  • Regioisomer Assignment: Locate the most downfield signal.

    • If the most downfield signal is a singlet >8.5 ppm , the product is confirmed as the N2-Boc isomer.

    • If the most downfield signal is a doublet >8.1 ppm (often overlapping with the H-3 singlet), the product is confirmed as the N1-Boc isomer.

References

  • Title: Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Synthèse d'inhibiteurs de méthyltransférases de l'ADN (Thesis detailing N1/N2 Boc indazole NMR shifts) Source: Archipel UQAM (Université du Québec à Montréal) URL: [Link]

Comparative

Comprehensive Mass Spectrometry (MS) Fragmentation Guide for Boc-Indazole Derivatives

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The tert-butyloxycarbonyl (Boc) group is a ubiquitous...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The tert-butyloxycarbonyl (Boc) group is a ubiquitous protecting moiety in organic synthesis, particularly for nitrogen-containing heterocycles like indazoles. Because indazoles serve as privileged pharmacophores in modern drug discovery, understanding the tandem mass spectrometry (LC-MS/MS) fragmentation patterns of Boc-protected intermediates is critical for structural elucidation, impurity profiling, and pharmacokinetic tracking.

As a Senior Application Scientist, I frequently observe that while the Boc group is primarily viewed as a synthetic convenience, its predictable mass spectrometric behavior offers a powerful analytical advantage. This guide objectively compares the MS performance of Boc-indazole against alternative protecting groups and provides a self-validating experimental protocol designed to ensure data integrity.

Mechanistic Causality of Boc-Indazole Fragmentation

To optimize an MS method, one must understand the thermodynamics driving the fragmentation. Under positive electrospray ionization (ESI+), Boc-indazoles readily form protonated precursor ions [M+H]+ . The subsequent Collision-Induced Dissociation (CID) pathway is strictly governed by the applied Collision Energy (CE):

  • Low Collision Energy Regime (10–20 eV): The fragmentation is initiated by the protonation of the carbamate carbonyl oxygen. This triggers a highly favored concerted mechanism resulting in the1[1]. The thermodynamic stability of the leaving tert-butyl cation drives the rapid expulsion of isobutylene (56 Da), immediately followed by decarboxylation (loss of CO2​ , 44 Da). This combined neutral loss of 100 Da is the diagnostic hallmark of the Boc group.

  • High Collision Energy Regime (>30 eV): Once the Boc group is cleaved, the bare indazole core [M−100+H]+ is exposed. Despite high aromatic stability, elevated CID conditions force the core to undergo 2, such as the loss of N2​ (28 Da) or HCN (27 Da), forming stable product ions like the methylidene-indazolium ion (m/z 131)[2].

FragmentationPathway A [Boc-Indazole + H]+ m/z: M+1 B Neutral Loss Isobutylene (-56 Da) A->B Low CE (10-15 eV) C [Indazole-COOH + H]+ m/z: M-55 B->C D Neutral Loss CO2 (-44 Da) C->D Fast Decarboxylation E [Indazole + H]+ m/z: M-99 D->E F Ring Cleavage (-HCN or -N2) E->F High CE (>30 eV) G Product Ions (e.g., m/z 131, 145) F->G

Fig 1: MS/MS CID fragmentation pathway of Boc-indazole highlighting sequential neutral losses.

Comparative Analysis: Boc vs. Alternative Protecting Groups

When selecting a protecting group for indazole-based building blocks, chemists often weigh synthetic ease against analytical clarity. The table below objectively compares how different protecting groups perform during LC-MS/MS analysis. The Boc group is analytically superior for early-stage screening because its fragmentation acts as an internal isotopic "tag" that simplifies spectral interpretation.

Table 1: Performance Comparison of Indazole Protecting Groups in MS Analysis

Protecting GroupIonization Efficiency (ESI+)Diagnostic Neutral Loss (CID)Optimal Collision EnergySpectral ComplexityUtility in Drug Development
Boc High-100 Da (Isobutylene + CO2​ )Low (10–20 eV)Low (Clean, predictable)Ideal for automated high-throughput screening.
Fmoc Moderate-178 Da (Dibenzofulvene)Moderate (20–30 eV)High (Aromatic interference)Suboptimal; bulky aromatic fragments mask core data.
Cbz Moderate-90 Da / -106 DaModerate (20–30 eV)MediumUseful, but requires higher CE, complicating analysis.
Unprotected Low-Moderate-27 Da ( HCN ) / -28 Da ( N2​ )High (>30 eV)LowBaseline standard, but lacks a diagnostic neutral loss tag.

Self-Validating Experimental Protocol: LC-MS/MS Analysis

A robust analytical protocol must not only detect the analyte but actively confirm its structural integrity during the run. This workflow leverages the thermodynamic instability of the Boc group to create an internal diagnostic check.

Step-by-Step Methodology

1. Sample Preparation:

  • Action: Dissolve the Boc-indazole derivative in LC-MS grade methanol to a final concentration of 100 ng/mL. Add 0.1% Formic Acid (FA).

  • Causality: FA ensures an abundant supply of protons, driving the equilibrium toward the formation of the [M+H]+ precursor ion necessary for ESI+.

2. Chromatographic Separation (UHPLC):

  • Action: Utilize a C18 column (100 mm × 2.1 mm, 1.7 μm) with a gradient elution (Mobile Phase A: H2​O

    • 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA). Ramp from 5% B to 95% B over 5 minutes.
  • Causality: The highly lipophilic Boc group significantly increases the retention time of the indazole. A steep organic gradient ensures sharp peak shapes and prevents band broadening.

3. MS Source Optimization (ESI+):

  • Action: Set Capillary Voltage to 3.0 kV. Crucial: Maintain the Desolvation Temperature strictly below 350°C.

  • Causality: Care must be taken during ionization due to the 3[3]. Excessive heat will cause In-Source Fragmentation (ISF), prematurely stripping the Boc group before the ion reaches the quadrupole and destroying the quantitative integrity of the precursor signal.

4. CID MS/MS Parameters & Self-Validation:

  • Action: Perform a Product Ion Scan (PIS) by ramping the Collision Energy (CE) from 10 eV to 40 eV.

  • Validation Check: At exactly 15 eV, interrogate the spectrum. The base peak must correspond to [M−100+H]+ . If this peak is absent, the system flags a failure—either the compound lacks a true Boc group, or ISF has already consumed the precursor.

LCMSWorkflow S1 1. Sample Prep 0.1% FA in MeOH S2 2. UHPLC C18 Gradient S1->S2 S3 3. ESI+ Source Temp < 350°C S2->S3 S4 4. CID MS/MS CE: 10-40 eV S3->S4 S5 5. Data Analysis Diagnostic -100 Da S4->S5

Fig 2: Self-validating LC-MS/MS experimental workflow for Boc-indazole characterization.

References

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate.2

  • Tandem electrospray mass spectrometric studies of proton and sodium ion adducts of neutral peptides with modified N- and C-termini. PubMed (NIH). 1

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. PubMed (NIH). 3

Sources

Validation

Comprehensive Guide to Indazole Protection: Boc vs. SEM

The indazole scaffold is a privileged pharmacophore in modern drug discovery, prominently featured in kinase inhibitors and anti-inflammatory agents. However, the functionalization of the indazole core—particularly at th...

Author: BenchChem Technical Support Team. Date: March 2026

The indazole scaffold is a privileged pharmacophore in modern drug discovery, prominently featured in kinase inhibitors and anti-inflammatory agents. However, the functionalization of the indazole core—particularly at the C3 position—presents significant synthetic challenges due to the tautomerization between the 1H (N1) and 2H (N2) nitrogens.

Selecting the appropriate protecting group is not merely a matter of masking an amine; it fundamentally dictates the regiochemical outcome of downstream reactions, the stability of reactive intermediates, and the overall yield of the synthetic route. This guide provides an in-depth, objective comparison between two of the most widely utilized protecting groups for indazoles: Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl) .

Mechanistic Causality: Why the Protecting Group Matters

To master indazole chemistry, one must understand the causality behind the reactivity of the protected species. The choice between Boc and SEM is driven by two critical mechanistic factors: regioselectivity and anion stability .

The Ring-Opening Dilemma (C3-Lithiation)

A common synthetic goal is the functionalization of the C3 position via directed metalation (e.g., lithiation or zincation).

  • The N1 Problem: When an indazole is protected at the N1 position (commonly favored by thermodynamic Boc protection), deprotonation at C3 generates an anion that is highly unstable. This 3-anionized species rapidly undergoes a ring-opening degradation process to form o-aminobenzonitriles[1].

  • The N2-SEM Solution: Protecting the indazole at the N2 position with a SEM group circumvents this degradation. The oxygen atom within the SEM ether chain coordinates with the lithium ion (Directed Ortho Metalation, DoM), stabilizing the C3-anion and completely preventing ring-opening[1].

Thermal Stability During Cross-Coupling

Recent advances in metalation, such as the use of TMP₂Zn for direct zincation, allow for the metalation of both Boc- and SEM-protected indazoles at room temperature. However, during subsequent palladium-catalyzed Negishi cross-couplings at elevated temperatures (e.g., 50 °C), Boc-protected indazoles suffer from partial ring-opening. In contrast, the robust electronic and steric profile of the SEM group prevents this degradation, enabling high-yield cross-couplings.

Visualizing the Synthetic Workflows

G Indazole 1H-Indazole (Starting Material) Boc_Ind N1-Boc Indazole (Thermodynamic) Indazole->Boc_Ind Boc2O, DMAP Base SEM_Ind N2-SEM Indazole (Kinetic/Directed) Indazole->SEM_Ind SEM-Cl, DIPEA 0°C to RT Degradation o-Aminobenzonitrile (Ring-Opened) Boc_Ind->Degradation Strong Base (C3 Deprotonation) C3_SEM C3-Functionalized N2-SEM Indazole SEM_Ind->C3_SEM 1. n-BuLi (-78°C) 2. Electrophile

Caption: Regioselective workflows for indazole protection and the divergent outcomes of C3-metalation.

Comparative Data Analysis

Table 1: Performance and Orthogonality Comparison
FeatureN1-BocN2-SEM
Primary Regioselectivity N1 (Thermodynamic control)N2 (Kinetic control with DIPEA/DCM)
C3-Lithiation Compatibility Poor (Ring-opening occurs)Excellent (DoM stabilization)
Thermal Stability (Pd-Coupling) Moderate (Degrades at >50 °C)High (Stable under reflux conditions)
Atom Economy HighLow
Installation Reagents Boc₂O, DMAP, TEA/THFSEM-Cl, DIPEA, DCM
Table 2: Deprotection Conditions and Yields
Protecting GroupReagent SystemTemperatureTimeTypical YieldRef
SEM TBAF (1M in THF)Reflux2 - 24 h94 - 98%[1][2]
SEM Aqueous HCl / EtOHReflux2 - 12 h~94%[1]
Boc TFA / DCM (50%)Room Temp1 - 2 h90 - 95%[2]
Boc Cat. NaOMe / dry MeOHRoom Temp1 - 4 h>90%[3]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each includes specific checkpoints (like TLC monitoring and quenching behavior) to confirm the success of the transformation before proceeding.

Protocol A: Regioselective N2-SEM Protection[5]

This protocol utilizes mild base conditions to kinetically favor the N2-isomer over the thermodynamically stable N1-isomer.

  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve 1H-indazole (1.0 equiv, e.g., 10 mmol) in anhydrous dichloromethane (DCM, 0.1 M).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 1.5 equiv) dropwise. Stir for 10 minutes.

  • SEM-Cl Addition: Slowly add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Validation Checkpoint: Monitor via TLC (typically 4:1 Hexanes/EtOAc). The N2-SEM isomer generally runs slightly more polar than the N1-isomer. Stain with KMnO₄ to visualize the SEM group.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: C3-Lithiation and Functionalization of N2-SEM Indazole[1][5]

This step leverages the SEM group's ability to stabilize the C3-anion.

  • Preparation: Dissolve the purified N2-SEM indazole (1.0 equiv) in anhydrous THF (0.2 M) under a strict argon atmosphere.

  • Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 equiv, 2.5 M in hexanes) dropwise down the side of the flask. Stir for exactly 1 hour at -78 °C.

    • Causality Note: The solution may turn deep yellow/orange, indicating the formation of the stabilized C3-lithio species.

  • Electrophile Trapping: Add the desired electrophile (e.g., an aldehyde or alkyl halide, 1.2 equiv) neat or dissolved in a minimum amount of anhydrous THF. Stir for an additional 2 hours at -78 °C, then slowly warm to 0 °C.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with EtOAc, dry over MgSO₄, and purify via chromatography.

Protocol C: Mild Deprotection Strategies

For SEM Removal (Fluoride-based)[2]:

  • Dissolve the C3-functionalized N2-SEM indazole in anhydrous THF.

  • Add TBAF (1.0 M in THF, 2.0 to 5.0 equiv).

  • Heat the mixture to reflux. Validation: The cleavage of the silicon-carbon bond generates volatile trimethylfluorosilane. Monitor by TLC until the starting material is consumed (typically 2-12 hours).

  • Quench with water, extract with EtOAc, and purify.

For Boc Removal (Base-catalyzed, Acid-free)[3]: Ideal for substrates containing acid-labile functional groups where TFA cannot be used.

  • Dissolve the N1-Boc indazole in dry methanol.

  • Add a catalytic amount of Sodium Methoxide (NaOMe, 0.1 - 0.2 equiv).

  • Stir at ambient temperature for 1-4 hours. Validation: The byproduct is volatile methyl tert-butyl carbonate, driving the reaction forward.

  • Neutralize with a mild acid (e.g., Amberlyst-15 resin), filter, and concentrate to obtain the pure deprotected indazole.

Deprotection Orthogonality Map

Deprotection N1Boc N1-Boc Indazole TFA TFA / DCM (Strong Acid) N1Boc->TFA NaOMe Cat. NaOMe / MeOH (Mild Base) N1Boc->NaOMe N2SEM N2-SEM Indazole TBAF TBAF / THF (Fluoride Source) N2SEM->TBAF HCl Aq. HCl / EtOH (Harsh Acid) N2SEM->HCl Product Deprotected 1H-Indazole TFA->Product NaOMe->Product TBAF->Product HCl->Product

Caption: Orthogonal deprotection pathways mapping the specific reagents required to cleave Boc vs. SEM groups.

Conclusion & Recommendations

For simple amine masking where downstream strong bases or high temperatures are not required, Boc remains the most atom-economical and easily removable choice[3]. However, if your synthetic route involves C3-functionalization via lithiation, zincation, or high-temperature palladium-catalyzed cross-couplings, SEM is strictly required. The N2-SEM group acts not just as a protective shield, but as an active participant in the reaction mechanism, stabilizing reactive intermediates and preventing catastrophic ring-opening[1].

References

  • [1] Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Regioselective zincation of indazoles using TMP2Zn and Negishi cross-coupling with aryl and heteroaryl iodides. Chemical Communications - The Royal Society of Chemistry. Available at:[Link]

  • [3] Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Thin-Layer Chromatography of 5-Chloroindazole Esters: Predicting Retention Behavior

For researchers engaged in the synthesis and development of novel therapeutics, the indazole scaffold remains a cornerstone of medicinal chemistry. Within this class, 5-chloroindazole derivatives are of particular intere...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in the synthesis and development of novel therapeutics, the indazole scaffold remains a cornerstone of medicinal chemistry. Within this class, 5-chloroindazole derivatives are of particular interest due to their prevalence in a range of biologically active molecules. The esterification of the indazole core at various positions is a common strategy to modulate pharmacokinetic and pharmacodynamic properties. Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of these esterification reactions and for the preliminary purification of the resulting products.

This guide provides a comprehensive comparison of the expected TLC retention factors (Rf) for a series of 5-chloroindazole esters. In the absence of a centralized database of experimental Rf values for this specific class of compounds, this guide leverages fundamental principles of chromatography to predict their relative retention behavior. We will explore the causal relationships between the molecular structure of the ester moiety, its influence on overall compound polarity, and the resulting migration on a TLC plate. This guide is designed to empower researchers, scientists, and drug development professionals to make informed decisions in their experimental design, from selecting appropriate solvent systems to interpreting chromatographic data.

The Foundational Role of Polarity in TLC Separation

Thin-Layer Chromatography separates compounds based on the principle of differential partitioning between a stationary phase (typically polar, such as silica gel) and a mobile phase (a solvent or mixture of solvents of varying polarity).[1][2] A compound's retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is inversely proportional to its polarity when using a polar stationary phase.[3][4] More polar compounds will have stronger interactions with the stationary phase and will therefore travel a shorter distance up the plate, resulting in a lower Rf value.[3][5] Conversely, less polar compounds will be more readily carried by the mobile phase and will exhibit higher Rf values.[4][6]

The overall polarity of a 5-chloroindazole ester is determined by the cumulative effect of its constituent functional groups. The indazole ring itself is a polar heterocycle. The chloro-substituent introduces some lipophilicity. However, the most significant and tunable contributor to the overall polarity is the ester group.

Predicting the Relative Rf Values of 5-Chloroindazole Esters

The structure of the R group in the ester functionality (-COOR) is the primary determinant of the relative polarity among a series of 5-chloroindazole esters. As the alkyl chain of the ester group increases in length, the overall polarity of the molecule decreases due to the increasing nonpolar character of the hydrocarbon chain.[6] This leads to a predictable trend in Rf values.

Below is a table of predicted relative Rf values for a series of hypothetical 5-chloroindazole esters in a typical normal-phase TLC system (e.g., silica gel with a mobile phase of ethyl acetate/hexane). It is crucial to understand that these are not absolute values but rather a comparative ranking based on established chromatographic principles. The actual Rf values will depend on the specific experimental conditions.

5-Chloroindazole Ester DerivativeEster Group (R)Expected Relative PolarityPredicted Relative Rf Value Trend
5-Chloroindazole-X-carboxylic acid, methyl ester-CH₃HighestLowest
5-Chloroindazole-X-carboxylic acid, ethyl ester-CH₂CH₃HighLow
5-Chloroindazole-X-carboxylic acid, propyl ester-CH₂CH₂CH₃MediumMedium
5-Chloroindazole-X-carboxylic acid, butyl ester-CH₂CH₂CH₂CH₃LowHigh
5-Chloroindazole-X-carboxylic acid, benzyl ester-CH₂PhLowestHighest

Note: The position of the ester group on the 5-chloroindazole core (e.g., N1, N2, or C3) will also influence the overall polarity and thus the Rf value. However, for a homologous series of esters at the same position, the trend presented above is expected to hold true.

The benzyl ester is predicted to have the highest Rf value due to the significant non-polar character of the aromatic ring, which outweighs the polarity of the ester linkage in this context.

Experimental Protocol for TLC Analysis of 5-Chloroindazole Esters

This protocol provides a robust and self-validating system for determining the Rf values of your specific 5-chloroindazole esters.

Materials:
  • TLC plates (silica gel 60 F₂₅₄)[2]

  • Developing chamber (e.g., a beaker with a watch glass or a dedicated TLC tank)

  • Capillary tubes for spotting

  • Mobile phase: A mixture of ethyl acetate and hexane (start with a 1:4 or 1:3 ratio and optimize as needed)

  • Sample solutions: Dissolve a small amount of your 5-chloroindazole ester(s) and starting materials in a volatile solvent like dichloromethane or ethyl acetate.

  • Pencil

  • Ruler

  • UV lamp (254 nm)[7][8]

  • Optional: Iodine chamber or other chemical staining reagents[9][10]

Step-by-Step Methodology:
  • Plate Preparation: With a pencil, gently draw a light line (the origin) approximately 1 cm from the bottom of the TLC plate. Be careful not to scrape off the silica gel. Mark small, evenly spaced ticks on this line where you will spot your samples.[11]

  • Spotting: Using a capillary tube, apply a small spot of each sample solution to the designated ticks on the origin line. The spots should be small and concentrated. If monitoring a reaction, it is good practice to have a lane for the starting material, a lane for the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture.[12]

  • Developing the Chromatogram: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor.[13] Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber.[1]

  • Elution: Allow the solvent to ascend the plate by capillary action. Remove the plate when the solvent front is about 1 cm from the top.[1] Immediately mark the position of the solvent front with a pencil.

  • Visualization: Allow the solvent to completely evaporate from the plate. Visualize the separated spots under a UV lamp (254 nm). The 5-chloroindazole esters, being aromatic, should appear as dark spots against the fluorescent background of the plate.[7][8][14] Circle the spots with a pencil. If the spots are not UV-active or for better visualization, other methods like using an iodine chamber can be employed.[9][10]

  • Rf Value Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot using the following formula:[3]

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Visualizing the Structure-Polarity-Rf Relationship

The following diagram, generated using DOT language, illustrates the expected relationship between the structure of the ester group, the resulting molecular polarity, and the predicted TLC retention factor.

G cluster_structure Ester Group Structure cluster_polarity Molecular Polarity cluster_rf Predicted Rf Value Methyl Methyl (-CH3) Highest_Polarity Highest Methyl->Highest_Polarity Increases Polarity Ethyl Ethyl (-CH2CH3) High_Polarity High Ethyl->High_Polarity Propyl Propyl (-CH2CH2CH3) Medium_Polarity Medium Propyl->Medium_Polarity Butyl Butyl (-CH2CH2CH2CH3) Low_Polarity Low Butyl->Low_Polarity Benzyl Benzyl (-CH2Ph) Lowest_Polarity Lowest Benzyl->Lowest_Polarity Decreases Polarity Lowest_Rf Lowest Highest_Polarity->Lowest_Rf Inverse Relationship Low_Rf Low High_Polarity->Low_Rf Medium_Rf Medium Medium_Polarity->Medium_Rf High_Rf High Low_Polarity->High_Rf Highest_Rf Highest Lowest_Polarity->Highest_Rf

Caption: Relationship between ester structure, polarity, and Rf value.

Conclusion

While a definitive, universal chart of Rf values for all 5-chloroindazole esters is not feasible due to the variability of experimental conditions, the principles outlined in this guide provide a robust framework for predicting and understanding their chromatographic behavior. By considering the impact of the ester moiety on molecular polarity, researchers can rationally design their TLC experiments, optimize solvent systems, and confidently interpret the results. The provided protocol offers a standardized approach to empirically determine the Rf values for novel 5-chloroindazole esters, facilitating efficient reaction monitoring and purification strategies in the pursuit of new chemical entities.

References

  • Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • ChemEd X. (n.d.). Thin Layer Chromatography: Identifying the Spots. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • University of California, Los Angeles. (2020, March). Thin Layer Chromatography (rev 3/2020). Retrieved from [Link]

  • Filter-Bio. (2025, December 19). How to detect compounds on TLC plates? Retrieved from [Link]

  • Wikipedia. (n.d.). Thin-layer chromatography. Retrieved from [Link]

  • University of California, Irvine. (n.d.). How to Monitor by TLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of RP‐TLC and Structural Descriptors to Predict the log P Values of Higher Fatty Acids, Hydroxy Acids, and Their Esters. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

  • University of Toronto. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • University of Arizona. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Taylor & Francis Online. (2007, February 6). Influence of the Mobile and Stationary Phases on the Separation of Selected Essential Oil Components and Aroma Substances Investigated by TLC. Retrieved from [Link]

  • Scribd. (n.d.). Factors Influencing Rf Values in TLC. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]

Sources

Validation

Crystal structure analysis of 5-chloroindazole derivatives

Unlocking 5-Chloroindazole Pharmacophores: A Comparative Guide to Advanced Crystal Structure Analysis As a Senior Application Scientist navigating the complexities of structure-based drug design (SBDD), I frequently enco...

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking 5-Chloroindazole Pharmacophores: A Comparative Guide to Advanced Crystal Structure Analysis

As a Senior Application Scientist navigating the complexities of structure-based drug design (SBDD), I frequently encounter the 5-chloroindazole scaffold. This privileged pharmacophore is a critical building block in medicinal chemistry, utilized to optimize van der Waals interactions with target residues (such as Pro455 in Spleen Tyrosine Kinase inhibitors) [[1]](), and serves as a core structural element in dual MCL-1/BCL-2 inhibitors 2 and 5-HT2A receptor agonists 3.

However, elucidating the exact 3D conformation, absolute stereochemistry, and polymorphic state of these derivatives presents a severe analytical bottleneck. 5-chloroindazole derivatives frequently precipitate as fine powders or microcrystals during purification, resisting traditional crystallization efforts 4. In this guide, I will objectively compare the performance of Single-Crystal X-Ray Diffraction (SCXRD), Powder X-Ray Diffraction (PXRD), and Microcrystal Electron Diffraction (MicroED), providing a field-proven, self-validating protocol for the latter.

Comparative Analysis of Crystallographic Platforms

To make informed analytical decisions, we must understand the fundamental physics governing each technique:

  • Single-Crystal X-Ray Diffraction (SCXRD): The historical gold standard. X-rays interact with the electron cloud of the molecule. Because X-ray scattering is relatively weak, it requires large, well-ordered crystals (typically >50 µm in all dimensions) to achieve a sufficient signal-to-noise ratio 5. For many 5-chloroindazole derivatives, growing these crystals takes weeks, delaying lead optimization.

  • Microcrystal Electron Diffraction (MicroED): Electrons interact with the Coulomb potential (both the positively charged nucleus and the electron cloud) of the crystal lattice. This interaction is orders of magnitude stronger than X-rays 5. Consequently, MicroED can extract sub-angstrom resolution data from nanocrystals (100–500 nm) 6, completely bypassing the crystallization bottleneck and often requiring less than 2 hours for data collection [[4]]().

  • Powder X-Ray Diffraction (PXRD): While highly useful for bulk phase identification and polymorph screening, solving de novo structures of complex 5-chloroindazole derivatives from powder is mathematically prohibitive due to severe peak overlap in the 1D diffraction pattern 4.

Quantitative Performance Comparison

Analytical PlatformMinimum Crystal SizeInteraction MechanismTypical Data Acquisition TimeDe Novo Phasing CapabilityPrimary Limitation
SCXRD > 50 µmX-rays with Electron Cloud12 - 48 hoursExcellentRequires large, high-quality single crystals
MicroED 100 - 500 nmElectrons with Coulomb Potential< 2 hoursExcellentSusceptible to dynamical scattering & radiation damage
PXRD Bulk PowderX-rays with Electron Cloud1 - 4 hoursLimited / Mathematically ComplexSevere 1D peak overlap prevents complex structure solution

Causality-Driven Protocol: MicroED of 5-Chloroindazole Derivatives

Because 5-chloroindazole derivatives readily form microcrystals during standard purification, MicroED is the most efficient path forward. The following protocol is designed as a self-validating system to ensure data integrity.

Step 1: Sample Preparation and Grid Optimization

  • Procedure: Deposit 2-3 µL of the 5-chloroindazole microcrystalline suspension onto a holey carbon TEM grid. Blot away excess solvent and plunge-freeze in liquid ethane.

  • Causality: Plunge-freezing traps the crystals in vitreous ice. This cryo-cooling is critical because electron beams rapidly deposit energy, generating free radicals that destroy the organic lattice (radiation damage) [[6]](). Cryo-conditions drastically mitigate this degradation.

  • Validation Checkpoint: Use a cryo-TEM low-magnification atlas to verify ice thickness. If the grid squares are opaque, the ice is too thick, causing inelastic electron scattering and raising background noise. The grid must be re-blotted.

Step 2: Focused Ion Beam (FIB) Milling (Conditional)

  • Procedure: If crystals exceed 500 nm in thickness, use a gallium ion beam to mill the crystal into a thin lamella (~200 nm).

  • Causality: Electrons interact so strongly with matter that thick crystals cause "dynamical scattering" (multiple scattering events of a single electron). This distorts Bragg intensities and makes traditional kinematic phasing impossible 7.

  • Validation Checkpoint: Take a single low-dose diffraction snapshot. If the Bragg spots are sharp and extend beyond 1.0 Å, the thickness is optimal. If spots are smeared or absent, the sample is either too thick or was damaged during milling.

Step 3: Continuous Rotation Data Acquisition

  • Procedure: Rotate the stage continuously from -30° to +30° at 0.5°/sec while recording on a direct electron detector. Maintain a low electron dose rate (~0.01 e⁻/Ų/s).

  • Causality: Continuous rotation samples reciprocal space evenly, preventing the "missing wedge" problem and ensuring high completeness of the data set, which is vital for resolving the exact position of the heavy chlorine atom.

  • Validation Checkpoint: Monitor the live diffraction feed. If high-resolution spots fade before the 60° sweep completes, radiation damage has occurred; the dose rate must be lowered for the next crystal.

Step 4: Data Processing and Phasing

  • Procedure: Integrate the diffraction frames using DIALS or XDS, and solve the phase problem using direct methods like SHELXT 7.

  • Validation Checkpoint: Check the R-factors after refinement. An R1 < 10% confirms the structural model accurately reflects the experimental Coulomb potential map. Furthermore, dynamical refinement can be employed to unambiguously assign the absolute configuration of chiral centers 6.

Structural Workflow Diagram

CrystallographyWorkflow A Synthesize 5-Chloroindazole Derivative B Assess Crystal Size & Morphology A->B C1 Single-Crystal XRD (>50 µm) B->C1 Large Crystals C2 MicroED (100 - 500 nm) B->C2 Micro/Nanocrystals C3 Powder XRD (Polycrystalline) B->C3 Bulk Powder D1 X-ray Diffraction (Electron Cloud Interaction) C1->D1 D2 Electron Diffraction (Coulomb Potential Interaction) C2->D2 D3 Rietveld Refinement C3->D3 E Data Integration & Phasing (DIALS / SHELXT) D1->E D2->E F High-Resolution 3D Structure (Binding Mode / Polymorph ID) D3->F Limited de novo capability E->F

Figure 1: Decision matrix and structural elucidation workflow for 5-chloroindazole derivatives.

References

  • SCXRD vs MicroED Comparison for Crystallography Research Creative Biostructure[Link]

  • Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals National Institutes of Health (PMC)[Link]

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples Frontiers[Link]

  • MicroED analysis of small organic molecules ResearchGate[Link]

  • Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads National Institutes of Health (PMC)[Link]

  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists National Institutes of Health (PMC)[Link]

  • Pyrrolopyrazines as Selective Spleen Tyrosine Kinase Inhibitors ACS Publications[Link]

Sources

Comparative

Comparative Guide: IR Spectroscopy of Indazole Carbonyl Derivatives – ATR vs. Transmission FTIR

Introduction Indazole-based scaffolds are ubiquitous in medicinal chemistry, serving as core pharmacophores in drugs ranging from 5-HT3 receptor antagonists to novel anticancer agents. The functionalization of the indazo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Indazole-based scaffolds are ubiquitous in medicinal chemistry, serving as core pharmacophores in drugs ranging from 5-HT3 receptor antagonists to novel anticancer agents. The functionalization of the indazole ring with carbonyl groups—whether as 1-acylindazoles or 3-carboxamides—dramatically alters both the physicochemical properties and target binding affinity. Fourier Transform Infrared (FTIR) spectroscopy remains a frontline analytical technique for validating these structural motifs. However, the choice of sampling technique—Attenuated Total Reflectance (ATR) versus Transmission (KBr pellet)—can significantly influence the observed carbonyl ( νC=O​ ) stretching frequencies and relative intensities.

This guide provides a mechanistic comparison of indazole carbonyl IR bands and establishes a self-validating protocol for choosing the optimal FTIR modality.

Mechanistic Insights: The Indazole Carbonyl Shift

The position of the carbonyl stretching band in indazole derivatives is highly dependent on its regiochemistry, driven by the electronic environment of the bicyclic ring system:

  • N1-Acylindazoles (e.g., 1-acetylindazole): When a carbonyl is attached directly to the N1 position, it forms an amide-like bond. However, the lone pair on the N1 nitrogen is heavily engaged in the 10- π aromatic system of the pyrazole-fused ring. Consequently, resonance delocalization into the carbonyl oxygen is severely restricted. This restricted resonance increases the double-bond character of the C=O bond, driving the stretching frequency up to ~1740 cm⁻¹ , making it behave more like an ester than a traditional amide 1.

  • C3-Carboxamides (e.g., N-benzyl-1H-indazole-3-carboxamide): In contrast, when the carbonyl is attached to the C3 carbon with an exocyclic amine (forming a carboxamide), the exocyclic nitrogen's lone pair is free to delocalize into the carbonyl group. This classic amide resonance reduces the C=O bond order, lowering the stretching frequency to the 1640–1660 cm⁻¹ range 2.

Technique Comparison: ATR-FTIR vs. Transmission FTIR

When analyzing these solid-state pharmaceutical intermediates, researchers must choose between Transmission FTIR and ATR-FTIR.

  • Transmission FTIR (KBr Pellet): The infrared beam passes entirely through the sample. It follows the Beer-Lambert law linearly, providing highly reliable bulk composition data and high-quality spectra that perfectly match legacy spectral libraries 3.

  • ATR-FTIR: The IR beam reflects internally within a high-refractive-index crystal (e.g., Diamond or ZnSe), creating an evanescent wave that penetrates the sample by 0.5 to 2 microns 3. Because the depth of penetration ( dp​ ) is directly proportional to the wavelength ( λ ), lower wavenumber bands appear artificially more intense 4. Furthermore, anomalous dispersion of the refractive index near strong absorption bands (like the intense C=O stretch) can cause the peak maximum to shift by 2–5 cm⁻¹ to lower frequencies compared to transmission spectra 4.

Data Presentation: Carbonyl Band Comparisons

The following table summarizes the quantitative differences in νC=O​ bands based on substitution and sampling technique.

Compound ClassSpecific Derivative νC=O​ (Transmission, KBr) νC=O​ (ATR-FTIR, Uncorrected)*Dominant Electronic Effect
1-Acylindazole 1-(1-Acetyl-1H-indazole-3-carbonyl)piperidine1740 cm⁻¹~1736 cm⁻¹Suppressed N1 resonance
1-Acylindazole Methyl 1-acetyl-1H-indazole-3-carboxylate1745 cm⁻¹~1742 cm⁻¹Suppressed N1 resonance
3-Carboxamide N-benzyl-1H-indazole-3-carboxamide1651 cm⁻¹~1648 cm⁻¹Classic amide resonance
3-Carboxamide N-(2-morpholinoethyl)-1H-indazole-3-carboxamide1644 cm⁻¹~1641 cm⁻¹Classic amide resonance

*ATR values are representative approximations demonstrating the typical anomalous dispersion shift prior to software correction.

Experimental Protocol: Self-Validating FTIR Workflow

To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating checkpoints for both techniques.

Step 1: System Suitability & Background

  • Action: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) using the empty sample compartment (Transmission) or clean crystal (ATR).

  • Causality: Atmospheric water vapor and CO₂ absorb strongly in the IR region, potentially masking critical sample peaks.

  • Self-Validation: The background must show stable, minimal atmospheric interference. If H₂O (3900-3500 cm⁻¹) or CO₂ (2350 cm⁻¹) bands are sharp and intense, purge the system with dry nitrogen until the baseline stabilizes.

Step 2: Sample Preparation

  • Transmission (KBr): Grind 1–2 mg of the indazole derivative with 100 mg of anhydrous KBr. Press at 10 tons for 2 minutes.

    • Causality: KBr is IR-transparent. Grinding reduces particle size below the IR wavelength to prevent Christiansen effect scattering.

    • Self-Validation: The resulting pellet must be visually translucent. A baseline transmittance of >70% at 4000 cm⁻¹ confirms minimal light scattering.

  • ATR-FTIR: Place 2–5 mg of the neat powder onto the diamond ATR crystal. Lower the pressure anvil until the clutch clicks.

    • Causality: The evanescent wave only penetrates ~1 micron; intimate physical contact between the crystal and the sample is mandatory.

    • Self-Validation: Monitor the live spectrum. The strongest band (often the C=O or C-N stretch) should have an absorbance between 0.1 and 0.8 AU. If <0.1, increase anvil pressure to improve crystal-sample contact.

Step 3: Acquisition and ATR Correction

  • Action: Acquire the sample spectrum. For ATR data, immediately apply the "Advanced ATR Correction" algorithm in the spectrometer software.

  • Causality: The correction algorithm accounts for the 45° angle of incidence, the crystal's refractive index ( n1​=2.4 for diamond), and the sample's estimated refractive index ( n2​≈1.5 ). This normalizes the wavelength-dependent penetration depth and corrects the anomalous dispersion shift 4.

  • Self-Validation: Post-correction, the relative intensity of the high-frequency C=O band should increase relative to the fingerprint region, and the peak maximum should perfectly align with legacy transmission libraries.

Workflow Visualization

FTIR_Workflow Start Solid Indazole Derivative Goal Primary Analytical Goal? Start->Goal Bulk Bulk Composition (Quantitative/Library Match) Goal->Bulk Surface Rapid Screening (Zero Prep/Surface) Goal->Surface Trans Transmission FTIR (KBr Pellet) Bulk->Trans ATR ATR-FTIR (Diamond/ZnSe Crystal) Surface->ATR TransData Unshifted C=O Band (e.g., 1651 cm⁻¹) Trans->TransData ATRData Shifted C=O Band Intensity altered ATR->ATRData Correction Apply ATR Correction Algorithm ATRData->Correction Correction->TransData Normalized

Decision tree for FTIR technique selection and ATR data normalization for indazole derivatives.

References[1] Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.https://derpharmachemica.com/...[2] FTIR: Transmission vs ATR spectroscopy | Animated Guides. Specac Ltd. https://specac.com/...[3] Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. Pike Technologies. https://piketech.com/...[4] Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. LOCKSS.https://clockss.org/...

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Validation

A Senior Application Scientist's Guide to the Physicochemical Characterization of tert-Butyl 5-chloro-1H-indazole-1-carboxylate: A Comparative Analysis of Melting Point

For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold is a cornerstone of modern pharmaceutical design. Its derivatives are integral to the development of therapeutics targetin...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold is a cornerstone of modern pharmaceutical design. Its derivatives are integral to the development of therapeutics targeting a wide array of conditions, from oncological to inflammatory disorders. Within this chemical class, tert-Butyl 5-chloro-1H-indazole-1-carboxylate serves as a critical building block. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen provides a stable, yet readily cleavable, intermediate essential for complex synthetic pathways. The physicochemical properties of such intermediates are not merely academic; they are pivotal for process development, formulation, and ensuring the ultimate purity and stability of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of the melting point of tert-Butyl 5-chloro-1H-indazole-1-carboxylate with its structural analogs. As a fundamental thermal property, the melting point range offers a rapid and reliable indication of purity and is a critical parameter for quality control. Herein, we present standardized protocols for accurate melting point determination, contextualize its importance, and provide comparative data for relevant analogs to aid researchers in their synthetic and development endeavors.

The Significance of Melting Point in Pharmaceutical Development

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens this melting range, a phenomenon known as melting point depression. Therefore, a sharp and defined melting point is a primary indicator of the purity of a synthetic intermediate like tert-Butyl 5-chloro-1H-indazole-1-carboxylate.

From a process chemistry perspective, knowing the melting point is crucial for:

  • Reaction Monitoring and Optimization: Changes in the melting point of isolated material can indicate the completeness of a reaction or the presence of side products.

  • Purification Strategy: The choice of crystallization solvent and conditions is often guided by the thermal properties of the compound.

  • Stability and Storage: The melting point can influence the solid-state stability and appropriate storage conditions for the material.

Comparative Analysis of Melting Points for Substituted Indazole-1-carboxylates

Compound NameSubstituent at C5Other SubstituentsReported Melting Point (°C)
tert-Butyl 5-chloro-1H-indazole-1-carboxylate-ClNoneExperimentally Determined
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate-Br3-amino116 °C (389 K)[1]
tert-Butyl 1-acetylindazole-5-carboxylate-COOtBu1-acetyl138-139 °C[2]
tert-Butyl 5-bromo-4-methyl-1H-indazole-1-carboxylate-Br4-methylNot explicitly stated, described as a white to off-white crystalline powder.
tert-Butyl 5-nitro-1H-indazole-1-carboxylate-NO₂NoneNo melting point data found, but physical properties like boiling point are available.[3]

Note: The melting point for the title compound is listed as "Experimentally Determined" to emphasize that this guide provides the methodology to obtain this value.

Experimental Protocols for Melting Point Determination

To ensure accuracy and reproducibility, the determination of the melting point range should adhere to established pharmacopeial standards. We present two robust methods: the traditional capillary method as outlined in United States Pharmacopeia (USP) General Chapter <741> and the more advanced Differential Scanning Calorimetry (DSC).

Method 1: Capillary Melting Point Determination (USP <741>)

This method relies on the visual observation of the sample's phase transition within a heated capillary tube. It is a widely accessible and reliable technique when performed correctly.

Experimental Workflow:

USP_Melting_Point cluster_prep Sample Preparation cluster_measurement Measurement cluster_reporting Data Reporting Prep1 Dry the sample Prep2 Finely powder the sample Prep1->Prep2 Prep3 Pack into capillary tube (2-4 mm height) Prep2->Prep3 Measure1 Place capillary in apparatus Prep3->Measure1 Measure2 Heat rapidly to ~10°C below expected MP Measure1->Measure2 Measure3 Heat at 1-2°C/min Measure2->Measure3 Measure4 Record T_onset and T_clear Measure3->Measure4 Report1 Report as a range (T_onset - T_clear) Measure4->Report1 Report2 Perform in triplicate Report1->Report2 Report3 Calculate mean and standard deviation Report2->Report3

Caption: Workflow for Capillary Melting Point Determination.

Detailed Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample of tert-Butyl 5-chloro-1H-indazole-1-carboxylate is thoroughly dried to remove any residual solvent, which can depress the melting point.

    • If the sample consists of large crystals, gently pulverize it into a fine, uniform powder using a mortar and pestle. This ensures efficient and uniform heat transfer.

    • Tightly pack the powdered sample into a capillary tube to a height of 2-4 mm. Inconsistent packing can lead to variations in the observed melting range.

  • Apparatus and Measurement:

    • Use a calibrated melting point apparatus. Calibration should be periodically verified with certified reference standards.[4][5]

    • Insert the packed capillary tube into the heating block of the apparatus.

    • Set the initial heating rate to be rapid to quickly approach the expected melting point (e.g., 10-20°C per minute).

    • Once the temperature is approximately 10-15°C below the anticipated melting point, reduce the heating rate to 1-2°C per minute. A slow ramp rate is critical for accurately observing the melting transition.[6]

    • Record the temperature at which the first droplet of liquid is observed (T_onset) and the temperature at which the last solid particle melts (T_clear).

  • Data Analysis and Reporting:

    • The melting point should be reported as a range from T_onset to T_clear.

    • For robust data, the determination should be performed in at least triplicate.

    • Report the mean melting point range and the standard deviation. A narrow range (e.g., < 2°C) is indicative of high purity.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8][9] It provides a more quantitative and objective determination of the melting point and can also reveal other thermal events such as glass transitions or polymorphic transitions.

Experimental Workflow:

DSC_Melting_Point cluster_prep Sample Preparation cluster_measurement DSC Analysis cluster_analysis Data Analysis Prep1 Accurately weigh 2-5 mg of sample Prep2 Place in an aluminum DSC pan Prep1->Prep2 Prep3 Hermetically seal the pan Prep2->Prep3 Measure1 Place sample and reference pans in DSC cell Prep3->Measure1 Measure2 Equilibrate at a low temperature Measure1->Measure2 Measure3 Heat at a constant rate (e.g., 10°C/min) Measure2->Measure3 Measure4 Record heat flow vs. temperature Measure3->Measure4 Analysis1 Plot heat flow vs. temperature Measure4->Analysis1 Analysis2 Identify the endothermic melting peak Analysis1->Analysis2 Analysis3 Determine onset temperature and peak maximum Analysis2->Analysis3

Caption: Workflow for DSC Melting Point Determination.

Detailed Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the tert-Butyl 5-chloro-1H-indazole-1-carboxylate sample into a clean aluminum DSC pan.

    • Place an empty aluminum pan, which will serve as the reference, in the DSC cell alongside the sample pan.

    • Hermetically seal the sample pan to prevent any loss of material during heating.

  • DSC Instrument Setup and Measurement:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

    • Set the experimental parameters. A typical method involves:

      • Equilibrating the sample at a temperature well below the expected melting point (e.g., 25°C).

      • Ramping the temperature at a controlled rate, commonly 10°C per minute, under an inert nitrogen atmosphere.

    • Initiate the temperature program and record the heat flow as a function of temperature.

  • Data Analysis and Interpretation:

    • The melting of a crystalline solid is an endothermic process, which will appear as a peak on the DSC thermogram.

    • The onset temperature of this peak is typically reported as the melting point.

    • The temperature at the peak maximum provides additional information about the thermal transition.

    • The area under the peak can be integrated to determine the enthalpy of fusion, another important thermodynamic parameter.

Conclusion

References

  • United States Pharmacopeial Convention. General Chapter <741> Melting Range or Temperature. In: United States Pharmacopeia and National Formulary (USP 43-NF 38). Rockville, MD: United States Pharmacopeial Convention; 2020. [Link]

  • Scribd. USP 741 Melting Point or Range. [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

  • Labtron. Melting Point Apparatus LDMP-A20 Operating Manual. [Link]

  • American Chemical Society Publications. Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education. [Link]

  • International Union of Crystallography. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCr Journals. [Link]

  • MRC. Operation Instructions for INE-WRS-1B Digital Melting Point Apparatus. [Link]

  • Stuart. Melting Point Apparatus SMP40. [Link]

  • Cole-Parmer. Digital Melting Point Apparatus. [Link]

  • ResearchGate. DSC Studies on Organic Melting Temperature Standards. [Link]

  • ChemRxiv. Compliance with amended General Chapter USP<741>Melting Range or Temperature. [Link]

  • AELAB. Instruction manual. [Link]

  • YouTube. Melting point testing as per USP 741. [Link]

  • Applus+ DatapointLabs. Differential Scanning Calorimetry (DSC) Testing of Materials. [Link]

  • METTLER TOLEDO. Differential Scanning Calorimetry (DSC). [Link]

  • precisionFDA. TERT-BUTYL 5-NITRO-1H-INDAZOLE-1-CARBOXYLATE. [Link]

  • Wikipedia. Differential scanning calorimetry. [Link]

  • Chemical Synthesis Database. tert-butyl 3-chloro-1H-indole-5-carboxylate. [Link]

  • PubChem. Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate. [Link]

  • AiFChem. tert-Butyl 5-nitro-1H-indazole-1-carboxylate 95%. [Link]

  • INDOFINE Chemical Company, Inc. tert-Butyl 5-nitro-1H-indole-1-carboxylate. [Link]

  • The Royal Society of Chemistry. Convergent and enantioselective syntheses of cytosolic phospholipase A2α inhibiting N-(1-indazol-1-ylpropan-2-yl)carbamates. [Link]

  • PMC. 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate. [Link]

  • ResearchGate. Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. [Link]

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